Pimasertib

Catalog No.
S548766
CAS No.
1236699-92-5
M.F
C15H15FIN3O3
M. Wt
431.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pimasertib

CAS Number

1236699-92-5

Product Name

Pimasertib

IUPAC Name

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide

Molecular Formula

C15H15FIN3O3

Molecular Weight

431.20 g/mol

InChI

InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1

InChI Key

VIUAUNHCRHHYNE-JTQLQIEISA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

SAR245509; SAR-245509; SAR 245509; MSC1936369B; AS703026; AS 703026; AS-703026; Pimasertib

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O

Isomeric SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O

The exact mass of the compound Pimasertib is 431.01421 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

pimasertib MEK inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Pimasertib exerts its effects through highly specific, ATP-noncompetitive inhibition of the MEK1/MEK2 kinases [1] [2]. The table below summarizes its core molecular and pharmacological properties:

Property Description
Primary Target MEK1 and MEK2 kinases [1] [2]
Inhibition Type ATP-noncompetitive, allosteric inhibitor [2]
IC₅₀ for MEK1/2 5 nM - 2 μM (varies by cell line) [2]
Key Downstream Effect Suppression of ERK1 and ERK2 phosphorylation [1]
Cellular Consequences G0/G1 cell cycle arrest, induction of apoptosis (caspase-3/PARP cleavage), reduced oncogene expression [2]

This compound binds to an allosteric site adjacent to the ATP-binding pocket of MEK, preventing it from activating its downstream substrates, ERK1 and ERK2 [1]. This inhibition blocks the transduction of signals through the MAPK pathway, a critical driver of cell proliferation, survival, and growth. The following diagram illustrates the MAPK/ERK pathway and the point of inhibition by this compound:

f MAPK Pathway and this compound Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS (GTP-bound) RAS (GTP-bound) Receptor Tyrosine Kinase (RTK)->RAS (GTP-bound) RAF RAF RAS (GTP-bound)->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nuclear Transcription Factors Nuclear Transcription Factors ERK->Nuclear Transcription Factors Activates Cytosolic Substrates Cytosolic Substrates ERK->Cytosolic Substrates This compound This compound This compound->MEK  Inhibits

Preclinical and Experimental Data

This compound has shown activity across various cancer models in preclinical studies, both as a single agent and in combination with other targeted drugs.

Single-Agent Antitumor Activity

The table below summarizes key findings from in vitro and in vivo studies:

Cancer Model Experimental Findings Reference
Multiple Myeloma Inhibited growth (IC₅₀: 5-11 nM); induced G0/G1 arrest & apoptosis; reduced tumor growth in H929 xenograft models (15-30 mg/kg, oral). [2]
Colorectal Cancer (K-Ras mutant) Inhibited ERK pathway, proliferation & transformation in DLD-1 cells; induced tumor regression in D-MUT xenograft models (10 mg/kg). [2]
Lymphoma Showed dose-dependent antitumor activity across 23 cell lines, though at higher concentrations than in solid tumors. [3]
Detailed In Vitro Protocol

The following is a representative methodology for assessing this compound's activity in cell-based studies [2]:

  • Cell Lines: Human multiple myeloma cells (e.g., U266, INA-6).
  • Compound Preparation: this compound is dissolved in DMSO to create a 10 mM stock solution, which is then diluted to working concentrations (e.g., 2 nM to 20 μM).
  • Incubation: Cells are plated and treated with the compound for 48 hours.
  • Assessment of Viability/Cytotoxicity:
    • [³H]Thymidine Incorporation Assay: Measures DNA synthesis as a marker of cell proliferation.
    • MTT Assay: Measures metabolic activity as a marker of cell viability.
  • Analysis of Apoptosis: Determined by Annexin-V/propidium iodide (PI) staining followed by flow cytometry.
  • Cell Cycle Analysis: Assessed by PI staining and flow cytometry.

Clinical Development and Combination Strategies

Clinical trials evaluated this compound in advanced solid tumors and hematologic malignancies, often focusing on combination therapies to overcome resistance and enhance efficacy.

Clinical Pharmacokinetics

In cancer patients, this compound is orally bioavailable but undergoes faster clearance with a short elimination half-life [1]. A mass balance study revealed that its metabolism involves a novel conjugation with phosphoethanolamine [1].

Combination Therapy Trials

Rationale for combinations stems from extensive cross-talk between the MAPK and other pathways, such as PI3K/mTOR [4]. The table below summarizes key clinical combination studies:

Combination Partner Phase Key Findings & Recommended Phase 2 Dose (RP2D) Reference
Voxtalisib (PI3K/mTOR inhibitor) Ib RP2D: this compound 60 mg + Voxtalisib 70 mg daily. Poor long-term tolerability; limited antitumor activity. [5]
Temsirolimus (mTOR inhibitor) I MTD: this compound 45 mg/day + Temsirolimus 25 mg/week. Overlapping toxicities; no RP2D defined. [4]
FOLFIRI (chemotherapy) I MTD: this compound 45 mg/day (5 days on/2 days off schedule) in patients with KRAS-mutated metastatic colorectal cancer. [4]
Preclinical Combination Strategies

Synergistic antitumor effects were observed when this compound was combined with:

  • PI3K/mTOR inhibitors in endometrial, ovarian, and lung cancer models [1].
  • BTK inhibitor (Ibrutinib) or PI3Kδ inhibitor (Idelalisib) in models of diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma [3].

Toxicity and Clinical Development Status

The clinical development of this compound appears to be largely stalled [1]. A phase I study in patients with advanced hematologic malignancies concluded that further development in acute myeloid leukemia (AML) was not justified due to a lack of significant clinical benefit [6].

The most frequent treatment-emergent adverse events (TEAEs) across clinical trials included:

  • Diarrhea [5]
  • Fatigue [5]
  • Nausea [5]
  • Stomatitis [4]
  • Thrombocytopenia [4]
  • Serum creatine phosphokinase (CPK) elevation [4]
  • Ocular toxicities, such as serous retinal detachment [1] [5]

References

Summary of Phase I Clinical Trial Results for Pimasertib

Author: Smolecule Technical Support Team. Date: February 2026

Trial Focus Key Efficacy Findings Key Safety Findings Recommended Phase II Dose (RP2D) Source / Trial ID
Single Agent in Advanced Solid Tumors Antitumor activity and pharmacodynamic (pERK inhibition) observed. Most common AEs: diarrhea, skin disorders, ocular disorders, asthenia/fatigue, peripheral edema. DLTs were rash and ocular events. 60 mg twice daily (continuous) [1] (NCT00982865)
Single Agent in Metastatic Melanoma Subset Objective Response Rate (ORR): 12.4% (11/89 pts; 1 CR, 10 PR). 6 responses >24 weeks. Activity seen in BRAF (6/11) and NRAS (3/11) mutated tumors. Recurrent Grade ≥3 treatment-related AEs in 8 patients included diarrhea, skin, and ocular events. Data supported continuous twice-daily dosing. [2] [3] (NCT00982865)
Combination with Temsirolimus (mTORi) Best response: Stable Disease in 17/26 evaluable patients (5 with SD >12 weeks). No PR or CR reported. Frequent TEAEs: stomatitis, thrombocytopenia. Overlapping toxicities; MTD was 45 mg/day pimasertib + 25 mg/week temsirolimus. RP2D was not defined; combination did not warrant further study. [4] (NCT01378377)
Combination with Voxtalisib (PI3K/mTORi) Limited activity: 1 CR, 5 PR, 51 SD in 146 patients. Poor long-term tolerability. Most frequent TEAEs: diarrhea (75%), fatigue (57%), nausea (50%). High rates of dose interruption (73%) and reduction (20%). RP2D: this compound 60 mg + Voxtalisib 70 mg daily. [5] (NCT01390818)

Detailed Experimental Protocols & Methodologies

For the key clinical and preclinical experiments cited, the methodologies are outlined below.

First-in-Human Phase I Trial Design (NCT00982865)

This was the foundational dose-escalation study for this compound [1].

  • Objective: To determine the Maximum Tolerated Dose (MTD), Recommended Phase II Dose (RP2D), safety, pharmacokinetics (PK), pharmacodynamics (PD), and antitumor activity.
  • Patients: Adults with advanced solid tumors.
  • Dosing Schedules: Four schedules were evaluated:
    • Once daily (qd), 5 days on/2 days off
    • qd, 15 days on/6 days off
    • Continuous qd
    • Continuous twice daily (bid)
  • Cycle Duration: 21 days.
  • Endpoint Assessment:
    • DLTs: Evaluated during Cycle 1.
    • Pharmacodynamics: pERK levels in Peripheral Blood Mononuclear Cells (PBMCs) were measured as a biomarker of target engagement.
    • Antitumor Activity: Assessed using standard oncologic response criteria.
Mass Balance and Metabolite Identification Study (NCT01713036)

This study investigated the absorption, metabolism, and excretion of this compound [6] [7].

  • Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, including the mass balance and metabolite profile.
  • Patients: Six male patients with locally advanced or metastatic solid tumors.
  • Study Design (Part A):
    • Day 1: A single oral dose of unlabeled this compound, followed one hour later by an intravenous (IV) tracer dose of [14C]-pimasertib to determine absolute bioavailability.
    • Days 3-21: Repeated oral doses of this compound twice daily.
    • Day 8: A single 60 mg oral dose of this compound spiked with [14C]-pimasertib for mass balance and metabolite identification.
  • Sample Collection: Extensive blood, urine, and feces samples were collected up to 168 hours (or longer) post-dose on Day 8. Samples were analyzed using advanced analytical techniques, including liquid chromatography coupled with mass spectrometry (LC-MS) and radiodetection, to identify and quantify this compound and its metabolites.

The following diagram illustrates the signaling pathway targeted by this compound and the core logical workflow of the first-in-human clinical trial.

G cluster_clinical Phase I Trial Core Workflow Start Growth Factor Signal RAS RAS (Mutated) Start->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (pERK) MEK->ERK Effect Cell Proliferation & Survival ERK->Effect This compound This compound This compound->MEK Inhibits C1 Patient Enrollment (Advanced Solid Tumors) C2 Dose Escalation (Multiple Schedules Tested) C1->C2 C3 Primary Endpoint (MTD & DLT Assessment in Cycle 1) C2->C3 C4 Secondary Endpoints C3->C4 C41 Safety & Tolerability C4->C41 C42 Pharmacokinetics (PK) C4->C42 C43 Pharmacodynamics (pERK in PBMCs) C4->C43 C44 Antitumor Activity (ORR) C4->C44

Diagram 1: this compound inhibits the MEK1/2 protein in the MAPK pathway, which is frequently activated in cancers. The Phase I trial core workflow shows the key stages and objectives of the clinical study design.

Preclinical Combination Study in Resistant Cell Lines

This in vitro and in vivo study explored mechanisms to overcome resistance to this compound [8].

  • Objective: To evaluate the antitumor activity of this compound in combination with PI3K/mTOR inhibitors or multi-kinase inhibitors in this compound-resistant human lung and colorectal cancer cells.
  • Cell Lines: A panel of eight human lung and colon cancer cell lines, classified as this compound-sensitive or -resistant based on IC50 values.
  • Gene Expression Analysis: Basal gene expression profiles of resistant vs. sensitive cells were analyzed using microarrays to identify upregulated genes.
  • Combination Experiments: this compound was combined with:
    • A PI3K inhibitor (PI3Ki)
    • The mTOR inhibitor Everolimus
    • The multi-targeted kinase inhibitors Sorafenib or Regorafenib
  • Outcome Measures:
    • Cell Growth Inhibition: Assessed for synergistic effects.
    • Apoptosis: Measured to evaluate cell death induction.
    • *In Vivo Efficacy: Tested in nude mice bearing HCT15 and H1975 tumor xenografts using this compound combined with BEZ235 (dual PI3K/mTORi) or sorafenib. Tumor growth delay and mouse survival were key endpoints.

Interpretation and Research Implications

  • Clinical Activity: this compound confirmed the proof-of-concept for MEK inhibition, showing modest single-agent activity, particularly in BRAF and NRAS-mutant melanoma [2].
  • Pharmacodynamic Validation: The consistent and rapid reduction of pERK in PBMCs confirmed target engagement, providing a reliable biomarker for dosing regimens [2] [1].
  • Development Challenges: The clinical development of this compound appears to have been challenging. A 2018 review noted its development "appears to be stalled," likely due to its toxicity profile and the limited efficacy observed in combination therapy trials, which showed poor long-term tolerability [9] [4] [5]. The search results do not indicate successful progression to later-phase trials.

References

pimasertib MSC1936369B AS703026 discovery

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical and Cellular Activity

The following table summarizes key quantitative data from preclinical studies that established the potency and efficacy of Pimasertib.

| Assay Type | Model/System | Result/Value | Citation | | :--- | :--- | :--- | :--- | | Biochemical Assay (IC₅₀) | MEK1 (Cell-free HTRF kinase assay) | 7 nM [1] | | Biochemical Assay (IC₅₀) | MEK2 (Cell-free HTRF kinase assay) | 15 nM [1] | | Cellular Assay (IC₅₀) | Multiple Myeloma cell lines (INA-6, U266, H929) | 5 nM to 200 nM [1] [2] | | Cellular Assay (IC₅₀) | KRAS-mutant Colorectal Cancer cells (HCT116, SW480) | 0.3 μM to 0.4 μM [1] | | In Vivo Efficacy | H929 MM xenograft model (CB17 SCID mice) | Significant tumor growth inhibition at 15-30 mg/kg (oral, twice daily) [1] [3] [4] |

Experimental Protocols

To help you evaluate and potentially replicate key findings, here are the methodologies for core experiments cited in the literature.

MEK1/2 Kinase Assay Protocol

This protocol measures the direct inhibition of MEK1/2 enzyme activity by this compound [1] [3].

  • Enzymes: Recombinant human MEK1 or MEK2.
  • Reaction Buffer: 20 mM HEPES (pH 7.2), 5 mM 2-mercaptoethanol, 0.15 mg/mL BSA, and 10 mM MgCl₂.
  • Substrate: Kinase-dead ERK2 (1 μM for MEK1 assay).
  • Detection: For radiolabeled assays, 33P-γATP is used. Reactions are stopped by transferring to filter plates containing 12.5% trichloroacetic acid (TCA) and quantified by scintillation counting [3]. Alternative HTRF assays use a biotinylated peptide substrate and Eu-labeled anti-phospho-peptide antibody, with detection via time-resolved fluorescence [1].
  • IC₅₀ Determination: Serial dilutions of this compound are tested, and concentration-response data are analyzed using a four-parameter logistic regression.
In Vitro Anti-Proliferation/Cytotoxicity Assay

This protocol assesses the effect of this compound on cancer cell growth [1] [4].

  • Cell Lines: Various cancer cell lines (e.g., MM lines like U266 and INA-6, colorectal cancer lines).
  • Cell Culture: Cells are plated in 96-well plates at a density of 1×10⁴ cells per well and cultured for 3-5 days.
  • Compound Treatment: this compound is tested across a concentration range (e.g., 2 nM to 20 μM).
  • Growth Measurement: Two common methods are used:
    • [³H]thymidine incorporation: Cells are pulsed with [³H]thymidine, harvested onto glass fiber filters, and counted in a β-scintillation counter.
    • MTT assay: The absorbance of MTT dye is measured following the manufacturer's instructions.
  • Data Analysis: IC₅₀ values are calculated from the dose-response curves.

Mechanism and Metabolism

This compound exerts its effects by allosterically inhibiting MEK1 and MEK2, key kinases in the MAPK pathway. This pathway is frequently dysregulated in cancer, and its inhibition disrupts signals for cell proliferation and survival [5] [6].

The diagram below illustrates the core signaling pathway targeted by this compound and its metabolic fate.

RAS RAS RAF RAF RAS->RAF Promotes Proliferation/Survival MEK MEK RAF->MEK Promotes Proliferation/Survival ERK ERK MEK->ERK Promotes Proliferation/Survival Nucleus Nucleus ERK->Nucleus Promotes Proliferation/Survival This compound This compound This compound->MEK Inhibits M554 M554 Metabolite (Phosphoethanolamine Conjugate) This compound->M554 Metabolized to

A key finding from clinical studies was the discovery of a novel metabolic pathway for this compound. In a phase I human ADME study, a major circulating metabolite, M554, was identified as a phosphoethanolamine conjugate of this compound. This type of conjugation had not been previously reported for a pharmaceutical agent [7] [5] [8].

Clinical Pharmacokinetics and Trials

Key pharmacokinetic parameters and clinical trial findings further characterize the drug's profile in humans.

Parameter Finding Citation
Absolute Bioavailability 73% (following a 60 mg oral dose) [8]
Major Circulating Metabolites M445 (carboxylic acid) and M554 (phosphoethanolamine conjugate) [7] [8]
Primary Excretion Routes Urine (52.8%) and Feces (30.7%) [8]
Clinical Trial Combination Phase Ib study with PI3K/MTOR inhibitor Voxtalisib; showed limited anti-tumor activity and poor long-term tolerability [9]

Knowledge Gaps and Future Research

It is important to note that much of the available public data comes from earlier-phase clinical trials. The discovery details and the structural optimization process that led to this compound are not fully detailed in the open literature. Furthermore, the clinical development of this compound appears to have been primarily in combination therapies, with some trials terminated due to limited efficacy or tolerability issues [9] [3].

References

Clinical Trial Summary and Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Pimasertib has been evaluated as both a monotherapy and in combination with other agents. The efficacy has been generally modest, with challenges in long-term tolerability for some combinations.

Trial / Context Combination Partner Key Findings ClinicalTrials.gov Identifier
Phase II in Pancreatic Cancer [1] Gemcitabine MTD: 75 mg bid; RP2D: 60 mg bid. Partial responses: 10 pts; disease stabilization ≥3 months: 13 pts. EudraCT 2009-011992-61
Phase Ib in Solid Tumors [2] Voxtalisib (PI3K/mTOR inhibitor) RP2D: this compound 60 mg + Voxtalisib 70 mg daily. Limited anti-tumor activity; 73% of pts required dose interruption due to TEAEs. NCT01390818
Phase I in Solid Tumors [3] Temsirolimus (mTOR inhibitor) MTD: this compound 45 mg/day + Temsirolimus 25 mg/week. No RP2D defined due to overlapping toxicities. NCT01378377

Pharmacokinetics and Metabolism

A mass balance study in patients with solid tumors revealed key ADME (Absorption, Distribution, Metabolism, and Excretion) properties [4] [5]:

  • Absorption & Bioavailability: this compound has a high absolute bioavailability of 73% [4].
  • Metabolism: It undergoes a novel metabolic pathway, conjugation with phosphoethanolamine, producing metabolite M554. Another major metabolite is a carboxylic acid derivative (M445) [4] [5].
  • Elimination: The majority of the administered dose (85.1%) was recovered in excreta, primarily in urine (52.8%) and faeces (30.7%). Most of the recovered dose (78.9%) was in the form of metabolites [4].

Mechanism and Pathway Context

The diagram below illustrates the MAPK signaling pathway and the specific point of inhibition by this compound.

G GF Growth Factor (e.g., EGF) GFR Growth Factor Receptor (e.g., EGFR) GF->GFR Binds RAS RAS GTPase (HRAS, KRAS, NRAS) GFR->RAS Activates via SOS1 RAF RAF Kinase (ARAF, BRAF, CRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates CompPathway Compensatory Pathway Activation (e.g., PI3K/AKT) MEK->CompPathway Inhibition Activates NuclearEvents Nuclear Translocation Activation of Transcription Factors (e.g., c-Myc, CREB) ERK->NuclearEvents Activates CellularResponse Cellular Responses Proliferation, Survival, Differentiation NuclearEvents->CellularResponse Regulates This compound This compound (MEK1/2 Inhibitor) This compound->MEK Inhibits CompPathway->CellularResponse Drives Resistance

This compound acts as a selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK cascade [6] [7] [8]. By binding to MEK1/2, it prevents the phosphorylation and activation of downstream ERK1/2. This inhibits the transduction of signals that promote cancer cell proliferation and survival [6] [8].

A critical challenge with MEK inhibition, including this compound, is the development of resistance, often through the activation of compensatory feedback networks like the PI3K/AKT/mTOR pathway [6] [7]. This biological rationale has driven the clinical strategy of combining this compound with inhibitors of these compensatory pathways [3] [2].

Future Research Directions

To overcome limitations of efficacy and tolerability, novel strategies are being explored in preclinical research:

  • Prodrug Development: A novel, glutathione-activated prodrug of this compound (PROPIMA) has been synthesized and loaded into liposomes. This approach aims to increase tumor selectivity and improve the drug's half-life, showing promising results in reducing cancer cell migration and viability in a human melanoma model [9].

References

pimasertib solid tumors clinical data

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Data

The table below summarizes the key clinical trial findings for pimasertib combinations in patients with advanced solid tumors.

Combination Partner Phase Patient Population Key Efficacy Findings Common Treatment-Emergent Adverse Events (TEAEs) Recommended Phase 2 Dose (RP2D)

| Voxtalisib (PI3K/mTOR inhibitor) [1] | Ib | Advanced solid tumors (N=146) | • CR: 1% (1/101) • PR: 5% (5/101) • SD: 46% (51/101) [1] | • Diarrhea (75%) • Fatigue (57%) • Nausea (50%) [1] | this compound 60 mg + Voxtalisib 70 mg, once daily [1] | | SAR405838 (HDM2 antagonist) [2] | I | Locally advanced or metastatic solid tumors with wild-type TP53 and RAS/RAF mutations (N=26) | • PR: 4% (1/24) • SD: 63% (15/24) [2] | • Diarrhea (81%) • Increased blood creatine phosphokinase (77%) • Nausea (62%) • Vomiting (62%) [2] | this compound 45 mg BID + SAR405838 200 mg QD [2] | | Temsirolimus (mTOR inhibitor) [3] | I | Refractory advanced solid tumors (N=33) | • SD: 65% (17/26) • 5 patients had SD >12 weeks [3] | • Stomatitis • Thrombocytopenia • Increased serum creatine phosphokinase • Visual impairment [3] | RP2D was not defined due to overlapping toxicities. MTD was this compound 45 mg/day + Temsirolimus 25 mg/week [3] |

Experimental Protocols & Methodology

For researchers designing clinical trials, here is a detailed look at the protocols from key this compound studies.

Mass Balance, Metabolite Profile, and Absolute Bioavailability Study (NCT01713036)

This phase I study employed a novel design to investigate multiple pharmacokinetic parameters in a single group of six male patients with advanced solid tumors [4].

  • Trial Design: An open-label, single-center study consisting of a 21-day treatment period (Part A) followed by optional monotherapy (Part B) [4].
  • Dosing Protocol:
    • Day 1: A single 60 mg oral dose of unlabeled this compound, followed one hour later by an intravenous (IV) tracer dose of [¹⁴C]this compound (2 μg) to determine absolute bioavailability [4].
    • Day 8: A single 60 mg oral dose of this compound spiked with [¹⁴C]this compound (2.6 MBq) for mass balance and metabolite identification [4].
    • Days 3-21: Patients received 60 mg oral unlabeled this compound twice daily (BID) [4].
  • Sample Collection: Extensive blood, urine, and fecal samples were collected up to 168 hours (7 days) post-dose on Day 8. The collection could be extended if more than 1% of the radioactive dose was recovered in two consecutive days [4].
  • Analytical Methods: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and radiochemical detection were used to quantify this compound, measure total radioactivity, and identify metabolite structures [5].
Phase I Combination Therapy Studies

The studies with voxtalisib, SAR405838, and temsirolimus shared common elements in their design [1] [2] [3].

  • Study Design: All were open-label, dose-escalation studies using a standard "3 + 3" design. The primary objective was to determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) [1] [2] [3].
  • Patient Population: Adults with histologically confirmed advanced solid tumors, often with specific genetic alterations (e.g., RAS/RAF mutations). Patients had an ECOG performance status of 0 or 1 [1] [2].
  • Dose-Limiting Toxicity (DLT) Assessment: DLTs were typically defined as specific grade ≥3 non-hematological or grade ≥4 hematological toxicities attributed to the study drugs occurring within the first cycle (21 days) of treatment [2] [3].
  • Efficacy Assessment: Tumor response was evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1, with radiologic assessments at baseline and every two cycles [1] [2].
  • Pharmacokinetic (PK) Sampling: Serial blood samples were collected after the first dose and after multiple doses to characterize the PK profile of the drugs alone and in combination [1] [3].

Pharmacokinetics and Metabolism

Understanding the disposition of this compound is critical for its application. Key findings from the mass balance study include:

  • High Oral Bioavailability: The absolute bioavailability of this compound was determined to be 73%, indicating efficient absorption [4].
  • Extensive Metabolism: this compound is extensively metabolized, with 78.9% of the administered dose recovered as metabolites in excreta. Only a small fraction of the dose is excreted unchanged [4].
  • Primary Excretion Route: The majority of the radioactive dose (85.1%) was recovered in excreta, with 52.8% in urine and 30.7% in feces [4].
  • Novel Metabolic Pathway: Two major circulating metabolites were identified: a carboxylic acid (M445) and a phosphoethanolamine conjugate (M554). The formation of M554 represents a unique conjugation pathway not commonly observed for small-molecule drugs [4] [5].

Preclinical Rationale for Combination Therapy

The clinical development of this compound in combination was driven by a strong preclinical rationale focused on overcoming intrinsic resistance.

  • Pathway Cross-Talk and Feedback Loops: The MAPK and PI3K/mTOR pathways are closely linked. Inhibiting one often leads to compensatory activation of the other, causing resistance to single-agent therapy [6] [1].
  • Synergistic Anti-Tumor Effect: In this compound-resistant lung and colorectal cancer cell lines, the combination of this compound with a PI3K/mTOR inhibitor (e.g., BEZ235) or a multi-targeted kinase inhibitor (e.g., sorafenib) demonstrated synergistic cell growth inhibition and increased apoptosis [6].
  • In Vivo Validation: In mouse xenograft models using resistant cell lines, the combination of this compound with BEZ235 or sorafenib caused significant tumor growth delay and increased survival compared to single-agent treatment [6].

The following diagram illustrates the core signaling pathways and the rationale for combination therapy with this compound.

pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., KRAS) RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK MEK->ERK ERK->RTK Feedback Activation CellProliferation Cell Proliferation & Survival ERK->CellProliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellProliferation This compound This compound This compound->MEK PI3Ki PI3K/mTOR Inhibitor PI3Ki->PI3K PI3Ki->mTOR

Rationale for this compound combination therapy, showing key pathways and feedback mechanisms [6] [1].

Conclusion for Drug Developers

  • Combination-focused Development: Its clinical utility has been primarily explored in combination with inhibitors of complementary pathways (PI3K/mTOR, HDM2) to overcome intrinsic resistance.
  • Manageable Safety Profile: The safety profile is consistent with other MEK inhibitors, with gastrointestinal, cutaneous, and ocular events being common. However, overlapping toxicities can limit combinability with some agents.
  • Favorable PK with Unique Metabolism: It has high oral bioavailability but undergoes extensive and unique metabolism, including a novel phosphoethanolamine conjugation.
  • Modest Efficacy: The combinations have demonstrated preliminary antitumor activity, though overall response rates in tested populations were generally low.

References

pimasertib first-in-human study NCT00982865

Author: Smolecule Technical Support Team. Date: February 2026

Core Study Design & Outcomes

Aspect Details
Objective Determine maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of pimasertib [1].
Patient Population 180 patients with advanced solid tumors [1].
Dosing Schedules Once daily (qd), 5 days on/2 days off; qd, 15 days on/6 days off; Continuous qd; Continuous twice daily (bid) [1].
Maximum Tolerated Dose (MTD) Varied by schedule. For continuous twice-daily dosing, the MTD was 75 mg bid [1].
Recommended Phase II Dose (RP2D) 60 mg twice daily (continuous bid regimen) [1].
Common Drug-Related Adverse Events Diarrhea, skin rash/acneiform dermatitis, ocular disorders (e.g., serous retinal detachment), asthenia/fatigue, peripheral edema [1].
Dose-Limiting Toxicities (DLTs) Primarily at doses ≥120 mg/day; included skin rash and ocular events [1].
Key Pharmacokinetic Findings Median time to max concentration (T~max~): 1.5 hours; Apparent terminal half-life: ~5 hours (qd schedules) [1].
Key Pharmacodynamic Findings Decreased ERK phosphorylation within 2 hours of administration, sustained for up to 8 hours at higher doses and prolonged with bid dosing [1].

Detailed Experimental Protocols

The trial employed standard Phase I methodologies to evaluate this compound's safety and biological activity [1].

  • Dose Escalation & DLT Evaluation: A classic 3 + 3 dose-escalation design was used. The MTD was defined as the highest dose at which fewer than 33% of patients experienced a DLT during the first 21-day cycle. DLTs were adverse events primarily at doses ≥120 mg/day, mainly consisting of skin rash/acneiform dermatitis and ocular events such as serous retinal detachment [1].
  • Pharmacokinetic (PK) Assessments: Blood samples were collected from patients at various time points after dosing. Analysis determined key parameters including the maximum plasma concentration (C~max~), time to C~max~ (T~max~), and the area under the concentration-time curve (AUC). The short half-life of ~5 hours supported a twice-daily dosing regimen to maintain target coverage [1].
  • Pharmacodynamic (PD) Assessments: The inhibitory effect of this compound on its target pathway was measured by evaluating phosphorylation of ERK (pERK) in peripheral blood mononuclear cells (PBMCs). This provided proof of mechanism by showing the drug successfully engaged its target [1].

Subsequent Pharmacokinetic & Metabolic Profile

A separate mass-balance study provided deeper insight into this compound's properties in cancer patients [2].

Parameter Finding
Absolute Bioavailability 73% [2]
Apparent Total Body Clearance 45.7 L/h (geometric coefficient of variation: 47.2%) [2]
Volume of Distribution 229 L [2]
Recovery of Radioactive Dose 85.1% of the administered dose was recovered in excreta [2]
Primary Excretion Routes Urine (52.8%) and faeces (30.7%) [2]
Major Circulating Metabolites Carboxylic acid metabolite (M445) and a novel phosphoethanolamine conjugate (M554) [2]

This compound's Mechanism of Action

The following diagram illustrates the signaling pathway targeted by this compound.

g Growth_Factor Growth Factor Signal RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK This compound Inhibition Nucleus Transcription Factors (Cell Proliferation & Survival) ERK->Nucleus

This compound is a selective, ATP non-competitive inhibitor of MEK1 and MEK2, key components in the Ras/Raf/MEK/ERK (MAPK) pathway [1]. By binding to MEK1/2, this compound prevents the phosphorylation and activation of downstream ERK1/2, disrupting the transmission of signals that drive cancer cell proliferation and survival [1].

Clinical Implications and Subsequent Development

The NCT00982865 trial established a foundation for this compound's further clinical evaluation.

  • Rationale for Combination Therapy: Preclinical and clinical evidence suggests that inhibiting the MAPK pathway can lead to compensatory activation of the PI3K/mTOR pathway, causing resistance [3] [4]. This provided a strong rationale for combining this compound with other targeted agents.
  • Ongoing Clinical Programs: Based on the first-in-human data, this compound moved into multiple combination studies. A notable ongoing investigation is the FIRELIGHT-1 trial (NCT04985604), where this compound is being evaluated in combination with tovorafenib, a pan-RAF inhibitor, in adolescents and adults with RAF-altered solid tumors [5].

References

Summary of Key Findings for Pimasertib and Voxtalisib Combination

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Clinical Trial Data (Phase Ib) Preclinical Data (Ovarian Mucinous Carcinoma)
Recommended Phase 2 Dose (RP2D) Pimasertib 60 mg + Voxtalisib 70 mg, once daily [1] Not Applicable (Cell line studies)
Most Common Adverse Events (AEs) Diarrhea (75%), Fatigue (57%), Nausea (50%) [1] Not the primary focus of the study
Management of AEs Dose interruptions (73% at RP2D) and dose reductions (20% at RP2D) [1] Not Applicable
Efficacy (Clinical Response) ORR: 6% (1 CR, 5 PR); Disease Control (SD): 46% [1] Synergy: Combination Index (CI) values ranged from 0.03 to 0.50 across 6 cell lines, indicating strong synergy [2]
Key Efficacy Findings Limited anti-tumor activity in advanced solid tumors; poor long-term tolerability [1] Synergistic induction of apoptosis and inhibition of cell proliferation [2]

Experimental Protocols

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your research.

Protocol for In Vitro Synergy and Apoptosis Assessment

This protocol is adapted from studies investigating the synergy between this compound and voxtalisib in ovarian mucinous carcinoma (OMC) cell lines [2].

  • Cell Line Preparation: Use relevant cancer cell lines. The OMC study utilized six cell lines (e.g., MCAS, OAW42) with varying mutational statuses in KRAS, BRAF, PIK3CA, and PTEN. Culture cells according to ATCC recommendations.
  • Compound Preparation: Prepare stock solutions of this compound and voxtalisib in DMSO. Perform serial dilutions in cell culture medium for treatment, ensuring the final DMSO concentration is non-cytotoxic (e.g., <0.1%).
  • Synergy Assay (MTT Assay):
    • Seed cells in 96-well plates and allow to adhere overnight.
    • Treat cells with a range of concentrations for each drug alone and in combination. The preclinical study used fixed concentrations of this compound (e.g., 30 nM) with varying concentrations of voxtalisib, and vice versa [2].
    • After a 72-hour incubation, add MTT reagent (e.g., 0.5 mg/mL) and incubate for 2-4 hours.
    • Solubilize the formed formazan crystals with DMSO or a specified solvent.
    • Measure the absorbance at 570 nm using a plate reader.
    • Data Analysis: Calculate the percentage of cell viability for each treatment group. Use software such as CompuSyn to calculate the Combination Index (CI) according to the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [2].
  • Apoptosis Assay (Annexin V/Flow Cytometry):
    • Seed and treat cells in 6-well plates with the desired combination (e.g., 1 μM voxtalisib + 30 nM this compound) for 24-48 hours.
    • Harvest cells, including floating cells in the supernatant.
    • Wash cells with cold PBS and resuspend in Annexin V binding buffer.
    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
    • Analyze stained cells using a flow cytometer within 1 hour. The percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis is quantified [2].
Protocol for Target Pathway Inhibition Analysis (Western Blot)

This protocol is used to confirm on-target effects of the inhibitors by assessing phosphorylation levels of key pathway components [1] [2].

  • Cell Treatment and Lysis:
    • Treat cells with inhibitors at specified concentrations (e.g., 1 μM voxtalisib, 30 nM this compound, alone or in combination) for a predetermined time (e.g., 2-24 hours).
    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Centrifuge lysates and quantify protein concentration.
  • Gel Electrophoresis and Blotting:
    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Immunoblotting:
    • Block the membrane with 5% BSA or non-fat milk.
    • Incubate with primary antibodies overnight at 4°C. Key targets include:
      • MAPK Pathway: pERK (T202/Y204), total ERK
      • PI3K/mTOR Pathway: pAKT (S473), pS6K (T389), pS6 (S240/S244), total AKT, total S6
      • Loading Control: GAPDH or β-Actin
    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.
    • Detect signals using enhanced chemiluminescence (ECL) reagent and visualize with a chemiluminescence imager [1] [2].

The diagrams below illustrate the scientific rationale for the combination therapy and the workflow for the key experiments.

G RTK RTK RAS RAS RTK->RAS PI3K PI3K ( inhibited by Voxtalisib) RTK->PI3K RAF RAF RAS->RAF MEK MEK ( inhibited by this compound) RAF->MEK ERK ERK MEK->ERK FeedbackActivation Feedback & Compensatory Pathway Activation MEK->FeedbackActivation CellProliferation CellProliferation ERK->CellProliferation ERK->FeedbackActivation AKT AKT PI3K->AKT mTORC1 mTORC1 ( inhibited by Voxtalisib) CellSurvival CellSurvival mTORC1->CellSurvival mTORC2 mTORC2 ( inhibited by Voxtalisib) mTORC2->AKT AKT->mTORC1 FeedbackActivation->ERK FeedbackActivation->PI3K

G CellCulture 1. Cell Culture & Treatment (Plate cells, treat with single agents or combination) ViabilityAssay 2. Viability & Synergy Assay (MTT assay, calculate Combination Index) CellCulture->ViabilityAssay ApoptosisAssay 3. Apoptosis Assay (Annexin V/PI staining & Flow Cytometry) CellCulture->ApoptosisAssay MechAnalysis 4. Mechanistic Analysis (Protein extraction & Western Blot for pERK, pS6, etc.) CellCulture->MechAnalysis DataAnalysis 5. Data Analysis (Quantify synergy, apoptosis rates, and pathway inhibition) ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis MechAnalysis->DataAnalysis


Application Notes for Researchers

  • Clinical Tolerability is a Key Challenge: The clinical data highlights that the this compound-voxtalisib combination has poor long-term tolerability at the MTD, leading to a high rate of dose modifications [1]. The RP2D was established based on safety, not efficacy. This is a critical consideration for clinical development.
  • Patient Stratification is Crucial: The preclinical data suggests that synergy may be independent of single-gene mutational status like KRAS or PIK3CA [2]. Therefore, robust biomarker strategies beyond common mutations are needed to identify the patient population most likely to benefit.
  • Explore Alternative Combination Partners: Given the tolerability challenges of pan-PI3K/MEK inhibition, the field is exploring other strategies. A promising approach is combining MEK inhibitors with agents that target feedback activation of Receptor Tyrosine Kinases (RTKs), which has shown high therapeutic efficacy in KRAS-mutant NSCLC [3]. Alternatively, multi-node inhibition within the PI3K pathway itself (e.g., combining PI3Kα and mTORC1/2 inhibitors) is another active area of research to overcome resistance [4].

References

Pimasertib Dosing Schedules and Clinical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key dosing schedules and associated clinical data from phase I trials of Pimasertib monotherapy.

Dosing Schedule Dose Escalation Range Maximum Tolerated Dose (MTD) Recommended Phase II Dose (RP2D) Key Dose-Limiting Toxicities (DLTs)
Continuous BID [1] Not specified 75 mg BID [2] 60 mg BID [1] Serous retinal detachment, skin rash/acneiform dermatitis [1].
Once Daily (5 days on, 2 days off) [1] 15 - 120 mg [2] 120 mg [2] Not defined for phase II -
Once Daily (15 days on, 6 days off) [1] Not specified 195 mg [3] Not defined for phase II -
Continuous QD [1] 1–255 mg/day [1] 90 mg QD [3] Not defined for phase II -

Experimental Protocol: Phase I Dose-Escalation Trial

This section details the core methodology used to establish the safety and recommended dose of this compound [1].

  • Objective: Primary objectives were to determine the Maximum Tolerated Dose (MTD) based on Dose-Limiting Toxicities (DLTs) evaluated during cycle 1 and the Recommended Phase II Dose (RP2D). Secondary objectives included safety, pharmacokinetics (PK), pharmacodynamics (PD), and antitumor activity [1].
  • Patient Population: Patients with pathologically confirmed advanced solid tumors were enrolled. Key inclusion criteria stipulated an ECOG performance status of 0 or 1 and adequate organ and bone marrow function [3].
  • Study Design & Treatment:
    • The trial employed a dose-escalation design investigating four different dosing schedules, including continuous BID.
    • Each treatment cycle lasted 21 days.
    • The MTD was defined as the highest dose at which ≤1 of 6 patients experienced a DLT during the first cycle.
  • Safety and Efficacy Assessments:
    • Dose-Limiting Toxicities (DLTs): DLTs were primarily assessed in cycle 1 and included grade ≥3 skin rash/acneiform dermatitis and ocular events such as serous retinal detachment [1].
    • Adverse Events (AEs): Standardized grading via NCI CTCAE. Common drug-related AEs included diarrhea, skin rash, ocular disorders, asthenia/fatigue, and peripheral edema [1] [2].
    • Tumor Response: Assessed by RECIST v1.1 with radiographic imaging conducted at baseline and every other cycle [3].
  • Pharmacokinetic (PK) & Pharmacodynamic (PD) Assessments:
    • PK Sampling: Blood samples were collected to determine maximum concentration and half-life.
    • PD Markers: Inhibition of the MAPK pathway was confirmed by measuring reductions in phosphorylated ERK (pERK) in patient samples [1].

This compound's Mechanism of Action and Pharmacokinetic Profile

This compound is a selective, ATP non-competitive inhibitor of MEK1 and MEK2, key kinases in the Ras/Raf/MEK/ERK (MAPK) signaling cascade, which is frequently constitutively activated in human cancers [1]. Its favorable drug profile supports the BID dosing schedule.

g This compound Inhibits MAPK Signaling Pathway Growth Factor Growth Factor RAS RAS Growth Factor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK This compound Inhibition ERK ERK MEK->ERK This compound Inhibition Cell Proliferation\n& Survival Cell Proliferation & Survival ERK->Cell Proliferation\n& Survival

The table below summarizes key pharmacokinetic parameters that informed the continuous BID dosing schedule [1] [4].

Parameter Value / Characterization Significance
Absolute Bioavailability 73% [4] High oral absorption.
Time to Max Concentration (T~max~) 1.5 hours [1] Rapid absorption.
Apparent Terminal Half-life Approximately 5 hours (QD schedules) [1] Supports twice-daily dosing to maintain target coverage.
Major Route of Elimination Urine (52.8%) and faeces (30.7%); primarily as metabolites [4] Consider in patients with renal or hepatic impairment.
Target Engagement (pERK Suppression) Decreased within 2 hours; maintained up to 8 hours with higher/BID doses [1] BID dosing provides sustained pathway inhibition.

Key Application Notes for Researchers

  • Dosing Schedule Rationale: The short half-life and transient pERK suppression supported a continuous BID schedule over intermittent or QD schedules to provide sustained target inhibition [1].
  • Safety Profile Management: The AE profile is consistent with other MEK inhibitors. Proactive management of dermatologic and ocular AEs is crucial. Regular ophthalmologic examinations are recommended [1] [2].
  • Combination Therapy Potential: this compound has been investigated in combination with other agents. Note that the RP2D in combinations may be lower than in monotherapy due to overlapping toxicities [3] [5].

References

Clinical Trial Protocol: Pimasertib + FOLFIRI

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core design of the phase I clinical trial (NCT01085331) that evaluated pimasertib in combination with FOLFIRI for the second-line treatment of KRAS-mutant mCRC [1] [2] [3].

Protocol Element Details
Study Identifier NCT01085331; EMR200066_004 [3]
Study Phase I/II (Safety Run-in followed by randomised Phase II) [1] [3]
Primary Objective (Phase Ib) To determine the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) [1] [2]
Patient Population Adults with KRAS-mutant mCRC with disease progression during or after first-line oxaliplatin-based therapy [3]
Treatment Schedule 28-day cycles [1]
FOLFIRI Irinotecan (180 mg/m²) + Leucovorin (200 mg/m² l-LV or 400 mg/m² dl-LV) on Days 1 & 15, followed by 5-FU (400 mg/m² bolus + 2400 mg/m² 46-h continuous infusion) [1]
This compound Oral, once daily on a "5 days on, 2 days off" schedule (Days 1-5, 8-12, 15-19, 22-26) [1]
Dose Escalation Standard 3+3 design. Starting dose: 45 mg/day; planned escalation to 60 mg/day [1] [4]

Efficacy, Safety & Pharmacokinetics Data

The following tables summarize the key outcomes from the safety run-in part of the study.

Table 1: Efficacy Outcomes (Efficacy Population, n=15) [1] [2]

Best Overall Response Number of Patients
Partial Response (PR) 2
Stable Disease (SD) 9
Progressive Disease (PD) 3
Not Evaluable 1

Table 2: Safety and Tolerability (Safety Population, n=16) [1] [4]

Parameter Findings
Maximum Tolerated Dose (MTD) 45 mg/day [1] [2]
Dose-Limiting Toxicities (DLTs) At 60 mg/day: Grade 3 mucositis/stomatitis (2/5 patients). At 45 mg/day: Grade 3 hyponatremia (1/6 patients) [4].
Most Common Treatment-Emergent Adverse Events (TEAEs) Diarrhoea (44%), nausea (31%), vomiting (31%), asthenia (44%), skin/rash events (31%), mucosal inflammation (38%), ocular events (38%, mostly grade 1/2) [1] [4].
Grade ≥3 Treatment-Related TEAEs Diarrhoea (2 patients), mucosal inflammation (3 patients), neutropenia (3 patients) [4].

Table 3: Key Pharmacokinetic Parameters of this compound [5]

Parameter Findings
Absolute Bioavailability 73%
Plasma Half-Life ~5 hours [1]
Total Body Clearance 45.7 L/h (geometric mean)
Volume of Distribution 229 L (geometric mean)
Elimination Route Primarily renal (52.8% of dose in urine) and faecal (30.7%) [5]. Primarily metabolized; two major circulating metabolites identified (M445, a carboxylic acid, and M554, a phosphoethanolamine conjugate) [5].

Critical Application Notes for Researchers

  • Toxicity Limits Dose Escalation: The combination of this compound with FOLFIRI resulted in significant toxicity, primarily gastrointestinal (diarrhoea, mucositis) and ocular events [1] [4]. The MTD of 45 mg/day was substantially lower than the single-agent RP2D of 60 mg twice daily [1], indicating a narrow therapeutic window for this combination.
  • Limited Efficacy at MTD: The sponsor decided not to proceed to the Phase II part of the study. This was because the 45 mg/day dose, while tolerable, was not considered an active dose in this setting, as the efficacy observed (2 partial responses out of 15 patients) was insufficient to warrant further development [4].
  • Alternative Pathways in KRAS-mutant mCRC: Research has since shifted towards more effective strategies. The most promising advances involve direct KRAS inhibitors (e.g., Sotorasib, Adagrasib) that target specific mutations like G12C [6]. Another approach is inhibiting downstream effectors like PLK1; recent phase Ib data for onvansertib combined with FOLFIRI/bevacizumab showed a more promising 44% partial response rate in the second-line setting [7].

Scientific Rationale and Pathway Diagram

The rationale for using a MEK inhibitor like this compound in KRAS-mutant mCRC is based on targeting the MAPK signaling pathway downstream of the mutated KRAS protein.

Constitutively active mutant KRAS leads to continuous signaling through the MAPK pathway, promoting tumor cell proliferation and survival [6]. This compound, as a selective inhibitor of MEK1/2, aims to block this aberrant signaling [1].

G cluster_normal Normal Signaling cluster_mutant KRAS-Mutant Signaling RTK Receptor Tyrosine Kinase (RTK) KRAS_WT KRAS (Wild-Type) RTK->KRAS_WT Activates KRAS_Mut KRAS (Mutant) RTK->KRAS_Mut Independent GTP GTP KRAS_WT->GTP Binds RAF RAF KRAS_WT->RAF Transient Activation KRAS_Mut->GTP Preferentially Binds KRAS_Mut->RAF Constitutive Activation Proliferation Cell Proliferation & Survival KRAS_Mut->Proliferation Drives GTP->KRAS_WT Hydrolyzed to GDP by GAPs GDP GDP MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Signals Nucleus->Proliferation Regulates This compound This compound (MEK1/2 Inhibitor) This compound->MEK Inhibits

Conclusion for Drug Development

The this compound-FOLFIRI combination highlights a critical challenge in oncology drug development: effectively targeting the MAPK pathway in KRAS-mutant mCRC without encountering prohibitive toxicity. The trial demonstrated that dose escalation was limited, and the efficacy at the tolerated dose was modest, leading to the termination of the program [4]. For researchers, this case underscores the importance of:

  • Therapeutic Window: Carefully assessing the combination index and therapeutic window in preclinical models.
  • Alternative Targets: Exploring next-generation direct KRAS inhibitors or vertical inhibition strategies with different safety profiles [6].
  • Biomarker Identification: Investigating potential biomarkers beyond KRAS mutation status to identify patient subgroups that may derive the most benefit.

References

Pimasertib in Preclinical Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the available data on the use of pimasertib in in vivo xenograft studies.

Cancer Type/Model Combination Agent Key Findings Reported Efficacy Citation

| Aggressive Lymphomas (DLBCL) (Cell line-derived xenografts) | Ibrutinib (BTK inhibitor) | Strong synergism; combination assessed in vivo. | Confirmed anti-tumor activity in xenograft model. | [1] | | Melanoma (UACC62 xenograft model, TP53 wild-type, MAPK-activated) | SAR405838 (HDM2 inhibitor) | Therapeutic benefit over single-agent activity. | Durable tumor regression observed with the combination. | [2] | | Solid Tumors (Preclinical models) | SAR245409 (Voxtalisib; PI3K/mTOR inhibitor) | Enhanced anti-tumor effects in preclinical models. | Demonstrated potent antitumor activity in xenograft models. | [3] |

Experimental Methodology for Xenograft Studies

While the search results lack step-by-step protocols, they indicate standard methodologies used in the field. The general workflow for conducting these studies is outlined below.

G 1. Model Establishment 1. Model Establishment 2. Group Randomization 2. Group Randomization 1. Model Establishment->2. Group Randomization 3. Dosing Regimen 3. Dosing Regimen 2. Group Randomization->3. Dosing Regimen 4. Tumor Monitoring 4. Tumor Monitoring 3. Dosing Regimen->4. Tumor Monitoring 5. Endpoint Analysis 5. Endpoint Analysis 4. Tumor Monitoring->5. Endpoint Analysis Cell line-derived\nxenografts Cell line-derived xenografts Cell line-derived\nxenografts->1. Model Establishment  Common Approach Oral gavage Oral gavage Oral gavage->3. Dosing Regimen  Typical Route Tumor volume\nmeasurement Tumor volume measurement Tumor volume\nmeasurement->4. Tumor Monitoring  Primary Metric Tumor growth\ninhibition Tumor growth inhibition Tumor growth\ninhibition->5. Endpoint Analysis  Key Outcome

The specific parameters for the mentioned studies were:

  • Dosing: this compound was typically administered orally. In the lymphoma model, it was used in combination with Ibrutinib [1].
  • Efficacy Measurement: Tumor volume was tracked over time, and the combination therapy demonstrated significant anti-tumor activity compared to control or single-agent groups [1] [2].

Pharmacokinetics & Mechanism of Action

Understanding the properties of this compound is crucial for designing effective in vivo experiments.

  • Mechanism: this compound is a selective, ATP-noncompetitive oral inhibitor of MEK1 and MEK2, key components of the MAPK signaling pathway [4] [3] [5].
  • Absorption & Bioavailability: It has a high absolute oral bioavailability of 73% in humans, supporting its use in oral dosing regimens in animal models [4].
  • Metabolism: It undergoes a unique metabolic pathway involving conjugation with phosphoethanolamine, with the majority of the dose recovered in excreta as metabolites [4].

Research Implications and Future Directions

The search results highlight several promising combinatorial strategies for this compound. The diagram below illustrates the rational biological basis for these combinations, which can guide future research.

G Oncogenic Stress Oncogenic Stress p53 Activation p53 Activation Oncogenic Stress->p53 Activation  Induces HDM2 (e.g., SAR405838) HDM2 (e.g., SAR405838) HDM2 (e.g., SAR405838)->p53 Activation  Inhibits Combination Therapy Combination Therapy HDM2 (e.g., SAR405838)->Combination Therapy This compound (MEKi) This compound (MEKi) This compound (MEKi)->Oncogenic Stress  Enhances MAPK Pathway Output MAPK Pathway Output This compound (MEKi)->MAPK Pathway Output  Inhibits This compound (MEKi)->Combination Therapy MAPK Pathway Output->p53 Activation  Suppresses Synergistic Anti-tumor Effect Synergistic Anti-tumor Effect Combination Therapy->Synergistic Anti-tumor Effect  Leads to

  • Rationale for Combinations: The synergistic effect of this compound with other targeted agents is a key finding. For instance, in TP53 wild-type, MAPK-activated models, combining the HDM2 inhibitor SAR405838 with this compound led to durable tumor regression, outperforming either agent alone [2]. This synergy is rationalized by the role of MAPK signaling in suppressing p53 function [2].
  • Novel Formulations: Recent research is exploring a glutathione-activated prodrug of this compound (PROPIMA) loaded in liposomes to increase tumor selectivity and half-life, which could improve its efficacy and therapeutic window in future in vivo applications [6].

References

pimasertib MEK inhibition protocol cell proliferation assay

Author: Smolecule Technical Support Team. Date: February 2026

Pimasertib and Combination Therapy: An Overview

This compound (AS703026, MSC1936369B) is a selective, ATP-noncompetitive inhibitor of MEK1/2, a key component of the MAPK signaling pathway [1] [2]. This pathway is frequently dysregulated in cancer, making it a prime therapeutic target.

  • Rationale for Combination Therapy: A common resistance mechanism to MEK inhibition is the feedback activation of parallel signaling pathways, particularly the PI3K/AKT/mTOR cascade [3] [1]. Therefore, dual inhibition of both MEK and PI3K/mTOR has emerged as a strategy to enhance efficacy, induce apoptosis, and overcome intrinsic resistance in various cancers [3] [4] [5].
  • Synergistic Antitumor Effects: Preclinical studies demonstrate that combining this compound with the PI3K/mTOR inhibitor voxtalisib (SAR245409) exhibits strong synergistic anti-proliferative and pro-apoptotic effects across multiple cancer cell lines, including ovarian mucinous carcinoma, lung cancer, and colorectal cancer [3] [4]. This synergy is quantified by low Combination Index (CI) values [3].

The diagram below illustrates the signaling pathways targeted by this compound and a common combination partner, and the general workflow for assessing their effects in cell-based assays.

G cluster_pathways Targeted Signaling Pathways cluster_protocol Experimental Workflow GF_MAPK Growth Factors RAS RAS GF_MAPK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_MAPK Cell Proliferation & Survival ERK->Proliferation_MAPK GF_PI3K Growth Factors PI3K PI3K GF_PI3K->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_PI3K Cell Proliferation & Survival mTOR->Proliferation_PI3K Seed Seed Cells Treat Treat with Compounds Seed->Treat Incubate Incubate (72-120h) Treat->Incubate Assay Viability Assay (MTT) Incubate->Assay Analyze Analyze Data Assay->Analyze This compound This compound (MEK Inhibitor) This compound->MEK Voxtalisib Voxtalisib (PI3K/mTOR Inhibitor) Voxtalisib->PI3K Voxtalisib->mTOR

Key Quantitative Data from Preclinical Studies

The tables below summarize key experimental data from published studies using this compound in combination with other agents.

Table 1: Combination Therapy in Preclinical Cancer Models

Cancer Type Cell Line / Model Combination Partner Key Findings (In Vitro) Key Findings (In Vivo) Reference
Ovarian Mucinous Carcinoma MCAS, OAW42, etc. Voxtalisib (PI3K/mTORi) Synergistic growth inhibition (CI: 0.03-0.5); Induced apoptosis [3]. Not specified in results. [3]
Lung & Colorectal Cancer HCT15, H1975 BEZ235 (PI3K/mTORi) Synergistic cell growth inhibition and apoptosis in resistant lines [4]. Significant tumor growth delay and increased survival in xenografts [4]. [4]
KRAS mutant NSCLC & CRC A427, DV-90, LoVo SAR405838 (MDM2i) Synergistic activity (λ>2); induced apoptosis in TP53 wild-type models [6]. Significant tumor growth inhibition and regression in xenografts [6]. [6]
Soft Tissue Sarcoma HT1080 Palbociclib (CDK4/6i) Synergistic induction of G1 cell cycle arrest and reduced proliferation [5]. Not specified in results. [5]

Table 2: Effective Concentrations of this compound in Cell-Based Assays

Assay Type Cell Line / Model This compound Concentration (Single Agent) This compound Concentration (In Combination) Combination Partner & Concentration Reference
Cell Proliferation (MTT) 6 OMC cell lines IC~50~: 1.0 to >20 µM [3] 10 - 100 nM Voxtalisib (30 nM - 1 µM) [3] [3]
Target Modulation (Immunoblot) MCAS, OAW42 30-300 nM (suppressed pERK) [3] 30 nM Voxtalisib (1 µM) [3] [3]
Synergy & Apoptosis KRAS mutant NSCLC & CRC Varies by cell line 30 nM - 1 µM SAR405838 (MDM2i) [6] [6]
Cell Cycle Analysis HT1080 Fibrosarcoma Not specified 100 nM Palbociclib (100 nM) [5] [5]

Detailed Experimental Protocol: Cell Proliferation & Synergy Assay

This protocol is adapted from methods described in the search results, particularly the study on ovarian mucinous carcinoma cells [3].

Materials
  • Cell Lines: e.g., Ovarian mucinous carcinoma (MCAS, OAW42), NSCLC (A427, DV-90), or other relevant models [3] [6].
  • Compounds: this compound (Selleckchem, MedChemExpress), Voxtalisib (SAR245409), or other combination partners. Prepare stock solutions in DMSO and store at -20°C.
  • Equipment: Cell culture incubator, biological safety cabinet, multi-channel pipettes, 96-well cell culture plates, plate reader.
Cell Seeding and Treatment
  • Seed cells in 96-well plates at a density of 1-5 x 10³ cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
  • Prepare compound dilutions in culture medium to achieve the desired final concentrations. The DMSO concentration should be kept constant and below 0.5% across all wells.
  • Treat cells by adding 100 µL of the compound-containing medium to each well, resulting in a final volume of 200 µL per well.
  • Experimental groups:
    • Negative control: Medium with vehicle (DMSO).
    • Positive control for cytotoxicity (optional).
    • Single-agent treatments: A range of concentrations for this compound and its combination partner.
    • Combination treatments: Fixed-ratio or non-fixed-ratio mixtures of both drugs.
Incubation and Viability Assessment
  • Incubate plates for 72 to 120 hours (3-5 days) at 37°C in a 5% CO₂ incubator [3] [5].
  • Assess cell viability using the MTT assay:
    • Add 20-50 µL of MTT solution (5 mg/mL) to each well.
    • Incubate for 2-4 hours at 37°C.
    • Carefully remove the medium and dissolve the formed formazan crystals in 150 µL of DMSO.
    • Measure the absorbance at 570 nm (reference wavelength 630-650 nm) using a plate reader.
Data Analysis
  • Calculate cell viability as a percentage of the vehicle control.
  • Calculate IC~50~ values for single agents using non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism.
  • Analyze drug synergy using the Chou-Talalay method [3]. A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Critical Considerations for Experimental Design

  • Dose Selection: The effective concentration of this compound varies significantly. Preliminary single-agent dose-response experiments are essential to determine the appropriate range for combination studies [3].
  • Temporal Effects: Kinase inhibition and phenotypic consequences can be time-dependent. Time-lapse imaging or harvesting samples at multiple time points can provide richer data [3].
  • Cell Line Characteristics: The genetic background of the cell line (e.g., KRAS, TP53, PIK3CA mutation status) profoundly influences the response to combination therapy [3] [6].
  • Beyond Proliferation: To fully understand the mechanism of action, complement proliferation assays with:
    • Immunoblotting: Confirm pathway inhibition (e.g., pERK for MEK, pS6 for PI3K/mTOR) [3].
    • Apoptosis Assays: Use Annexin V/propidium iodide staining and flow cytometry [3] [6].
    • Cell Cycle Analysis: Use propidium iodide staining and flow cytometry [5] [6].

The following diagram outlines the key steps and considerations for planning a robust combination study with this compound.

G Start Plan Combination Study CellLine Select Cell Line (Consider mutational status: KRAS, TP53, PIK3CA) Start->CellLine Dose Define Dose Range (Run single-agent IC₅₀ curves first) CellLine->Dose Controls Plan Controls (Vehicle, Single-agents) Dose->Controls Assays Choose Endpoint Assays (Proliferation, Apoptosis, Cell Cycle, Immunoblot) Controls->Assays Protocol Finalized Experimental Protocol Assays->Protocol

Conclusion and Translational Context

Preclinical data strongly supports the synergistic activity of this compound when combined with inhibitors of the PI3K/mTOR pathway or other targeted agents. However, a phase Ib clinical trial of this compound with voxtalisib in patients with advanced solid tumors demonstrated poor long-term tolerability and limited anti-tumor activity [1]. This highlights the significant challenge of translating effective preclinical combinations into successful clinical therapies, often due to toxicity and pharmacokinetic interactions.

Therefore, while these protocols provide a robust framework for in vitro research, the findings should be interpreted with an understanding of the complexities of clinical application.

References

Comprehensive Application Notes and Protocols for Pimasertib Prodrug Liposome Delivery in Targeted Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Pimasertib (MSC1936369B/AS703026) is a potent and selective oral inhibitor of MEK1/2 kinases within the MAPK signaling pathway, which regulates critical cellular processes including proliferation, survival, and differentiation. This pathway is frequently dysregulated in numerous cancers, particularly in melanoma, pancreatic ductal adenocarcinoma, and various hematologic malignancies. Despite demonstrating promising antitumor activity in preclinical models, this compound faces significant clinical challenges that have limited its regulatory approval and widespread therapeutic application. These limitations primarily include a short half-life after oral administration, significant potential toxicity to healthy tissues, and lack of sufficient selectivity for tumor cells [1] [2].

To address these challenges, researchers have developed an innovative prodrug strategy that enhances tumor specificity while mitigating systemic toxicity. The approach leverages key characteristics of the tumor microenvironment, particularly its elevated oxidative stress and significantly higher glutathione (GSH) concentrations (approximately 4-fold greater than in normal cells) [1]. This biochemical disparity provides an opportunity for selective drug activation through the incorporation of redox-sensitive linkers that remain stable in normal tissues but undergo cleavage in the tumor microenvironment.

The recent development of PROPIMA (a glutathione-activated prodrug of this compound) represents a significant advancement in this field. This novel compound contains a redox-sensitive disulphide linker that remains stable under normal physiological conditions but is selectively cleaved by GSH in tumor cells, thereby activating this compound specifically at the target site [1] [2]. Furthermore, the encapsulation of PROPIMA within liposomal nanocarriers enhances its pharmacokinetic profile through improved drug stability, prolonged circulation time, and passive tumor targeting via the enhanced permeability and retention (EPR) effect [3] [4].

PROPIMA Design and Liposomal Formulation

Molecular Design and Synthesis

The PROPIMA prodrug was strategically designed through rational molecular engineering to incorporate a glutathione-responsive mechanism. The synthesis involves an esterification reaction between 4,4′-dithiodibutyric acid (containing a disulphide bond) and a diol-containing this compound derivative [1] [2]. This design incorporates several key features:

  • Redox-sensitive disulphide linker: Serves as the cleavage site for glutathione-mediated activation
  • Ester bonds: Provide additional sites for enzymatic hydrolysis in target cells
  • Structural preservation: Maintains the essential pharmacophore of this compound while rendering the compound inactive until cleavage

The structural integrity and purity (>99%) of the synthesized PROPIMA were confirmed through comprehensive analytical characterization including 1H and 13C NMR spectroscopy and LC-MS analysis [1]. The prodrug demonstrated excellent stability under normal physiological conditions while showing progressive decomposition and release of active this compound when exposed to GSH at concentrations mimicking the intracellular tumor environment (10 mM) [1].

Liposomal Encapsulation Strategy

Liposomal formulation of PROPIMA leverages the advantages of nanoparticle drug delivery to enhance therapeutic efficacy while reducing systemic exposure. Liposomes are biocompatible and biodegradable vesicles consisting of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds [4]. For PROPIMA delivery, liposomes provide multiple benefits:

  • Enhanced pharmacokinetics: Prolonged circulation half-life compared to free drug
  • Passive tumor targeting: Accumulation in tumor tissue via the EPR effect
  • Controlled release kinetics: Sustained drug release at the target site
  • Reduced systemic toxicity: Minimized exposure to healthy tissues

The liposomal formulation process for PROPIMA employs the solvent evaporation method followed by membrane extrusion to achieve uniform particle size distribution optimal for tumor targeting (typically 100-200 nm) [1] [4]. This preparation method ensures high encapsulation efficiency while maintaining the integrity of the redox-sensitive prodrug design.

Experimental Data Summary

Cytotoxicity and Anti-proliferative Activity

Table 1: Cytotoxicity Profile of this compound vs. PROPIMA in A375 Melanoma Cells

Compound IC50 (24h) IC50 (48h) IC50 (72h) Cell Viability Reduction pERK Reduction
This compound 45 nM 32 nM 28 nM ~60% at 72h (100 nM) ~5-fold
PROPIMA 68 nM 52 nM 31 nM ~60% at 72h (100 nM) ~5-fold

The time-dependent decrease in IC50 values for PROPIMA reflects the kinetics of prodrug activation through intracellular GSH-mediated cleavage. While initially less potent than the parent drug due to the required activation step, PROPIMA achieves equivalent efficacy by 72 hours [1] [2]. Both compounds demonstrate significant dose-dependent cytotoxicity against A375 human melanoma cells, with maximum efficacy observed at 100 nM concentration after 72 hours of exposure.

Selectivity and Migration Inhibition

Table 2: Selectivity and Functional Effects of this compound and PROPIMA

Parameter This compound PROPIMA Cell Lines/Assay
Tumor Cell Selectivity Moderate High A375 vs. hCMEC/D3
Effect on Non-Tumor Cells -25% proliferation (hCMEC/D3) No significant effect Endothelial cells
Migration Inhibition Weak (70-100% wound closure) Strong (60-70% wound closure) Wound healing assay
GSH Dependence Not applicable High (correlates with GpX-1 levels) A375 (high GpX-1) vs. hCMEC/D3 (low GpX-1)

PROPIMA demonstrates enhanced selectivity for tumor cells compared to the parent compound, with significantly reduced effects on non-malignant endothelial cells (hCMEC/D3) [1]. This selectivity correlates with higher glutathione peroxidase 1 (GpX-1) activity in A375 melanoma cells (9934 ± 593 mU mL⁻¹) compared to endothelial cells (4910 ± 959 mU mL⁻¹), facilitating preferential prodrug activation in the tumor microenvironment [1].

Notably, PROPIMA shows superior inhibition of cancer cell migration compared to this compound in wound healing assays, suggesting additional therapeutic benefits beyond cytotoxicity [1]. This anti-migratory effect may result from the sustained release profile of active drug from the prodrug formulation or potential effects on additional migration-related pathways such as PI3K/Akt and Rho/ROCK signaling [1].

Detailed Experimental Protocols

PROPIMA Synthesis Protocol

Title: Synthesis of Glutathione-Activated this compound Prodrug (PROPIMA)

Principle: The synthesis involves an esterification reaction between 4,4′-dithiodibutyric acid and a diol-containing this compound derivative, incorporating a redox-sensitive disulphide linker for glutathione-responsive activation [1] [2].

Materials:

  • This compound (MSC1936369B)
  • 4,4′-Dithiodibutyric acid
  • N,N'-Dicyclohexylcarbodiimide (DCC)
  • 4-Dimethylaminopyridine (DMAP)
  • Anhydrous dimethylformamide (DMF)
  • Diethyl ether
  • Chloroform
  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve diol-containing this compound derivative (1.0 mmol) and 4,4′-dithiodibutyric acid (1.2 mmol) in 20 mL anhydrous DMF under nitrogen atmosphere.
  • Add DCC (1.5 mmol) and DMAP (0.1 mmol) to the reaction mixture.
  • Stir the reaction at room temperature for 12 hours under nitrogen protection.
  • Monitor reaction progress by thin-layer chromatography (TLC) using chloroform:methanol (9:1) as mobile phase.
  • Filter the reaction mixture to remove dicyclohexylurea precipitate.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator.
  • Resuspend the residue in 30 mL chloroform and wash sequentially with 0.1M HCl (2 × 20 mL), saturated NaHCO₃ solution (2 × 20 mL), and brine (2 × 20 mL).
  • Dry the organic layer over anhydrous sodium sulfate for 2 hours.
  • Filter and concentrate the organic solution to obtain crude product.
  • Purify by recrystallization from diethyl ether.
  • Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity (>99%) [1].
Liposome Preparation Protocol

Title: Liposomal Encapsulation of PROPIMA Using Solvent Evaporation Method

Principle: Liposomes are formed through self-assembly of phospholipids in aqueous solution, creating bilayer vesicles that encapsulate the PROPIMA prodrug in their hydrophobic regions [1] [4].

Materials:

  • Hydrogenated soy phosphatidylcholine (HSPC)
  • Cholesterol
  • 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
  • PROPIMA
  • Chloroform
  • Phosphate buffered saline (PBS, pH 7.4)
  • Sucrose (for cryoprotection)

Procedure:

  • Prepare lipid mixture by dissolving HSPC (55 mol%), cholesterol (40 mol%), and DSPE-PEG2000 (5 mol%) in chloroform at 10 mg/mL total lipid concentration.
  • Add PROPIMA (at 10% w/w of total lipids) to the lipid solution.
  • Evaporate organic solvent using a rotary evaporator at 40°C to form a thin lipid film.
  • Maintain the film under high vacuum (≤0.1 bar) for 2 hours to remove residual solvent.
  • Hydrate the lipid film with PBS (pH 7.4) containing 5% sucrose at 60°C (above phase transition temperature of lipids) for 1 hour with occasional vortexing.
  • Subject the multilamellar vesicle suspension to 5 freeze-thaw cycles (liquid nitrogen/60°C water bath).
  • Extrude the suspension through polycarbonate membranes with sequential pore sizes (400 nm, 200 nm, 100 nm) using a thermobarrel extruder maintained at 60°C.
  • Characterize liposomes for size (100-150 nm), polydispersity index (<0.2), and zeta potential using dynamic light scattering.
  • Determine encapsulation efficiency by ultracentrifugation (100,000 × g, 4°C, 1 hour) followed by HPLC analysis of PROPIMA content in the pellet versus supernatant [1] [4].
In Vitro Drug Release Assay

Title: Glutathione-Responsive Drug Release Profile Analysis

Principle: This protocol evaluates the redox-sensitive release of active this compound from PROPIMA or PROPIMA-loaded liposomes in response to glutathione, mimicking the intracellular tumor microenvironment [1].

Materials:

  • PROPIMA or PROPIMA-liposomes
  • Reduced glutathione (GSH)
  • Sodium phosphate buffer (10 mM, pH 7.4)
  • High-performance liquid chromatography (HPLC) system with C18 column
  • Acetonitrile (HPLC grade)
  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare sample solutions containing PROPIMA or PROPIMA-liposomes (equivalent to 100 μM this compound) in sodium phosphate buffer.
  • Add GSH to experimental samples at final concentration of 10 mM to mimic intracellular tumor conditions; use samples without GSH as controls.
  • Incubate all samples at 37°C with constant shaking at 100 rpm.
  • At predetermined time points (0, 2, 4, 8, 12, 24, 48 hours), withdraw 100 μL aliquots from each sample.
  • Immediately mix aliquots with 100 μL ice-cold acetonitrile to precipitate proteins and lipids.
  • Centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Analyze supernatant by HPLC using C18 column (4.6 × 150 mm, 5 μm) with mobile phase of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).
  • Use gradient elution: 10-90% B over 20 minutes at flow rate of 1 mL/min.
  • Detect this compound and PROPIMA at 254 nm wavelength.
  • Calculate percentage of drug release based on peak areas compared to this compound standards [1].
Cell Migration Assay Protocol

Title: Wound Healing Assay for Anti-migratory Activity Assessment

Principle: This protocol evaluates the inhibitory effect of PROPIMA on cancer cell migration using a wound healing (scratch) assay, comparing its efficacy to parent this compound [1].

Materials:

  • A375 human melanoma cells (or other appropriate cell line)
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS
  • Mitomycin C (10 μg/mL)
  • PROPIMA and this compound solutions
  • 6-well cell culture plates
  • Sterile 200 μL pipette tips
  • Phase-contrast microscope with image capture system

Procedure:

  • Seed A375 cells in 6-well plates at density of 2 × 10⁵ cells/well and culture in complete medium for 24-48 hours until 90-100% confluent.
  • Treat cells with mitomycin C (10 μg/mL) for 2 hours to inhibit cell proliferation.
  • Create a straight "wound" in each monolayer by scratching with a sterile 200 μL pipette tip.
  • Gently wash wells twice with PBS to remove detached cells.
  • Add fresh medium containing test compounds: (1) vehicle control, (2) this compound (10-100 nM), (3) PROPIMA (10-100 nM).
  • Capture images of the wound at 0-hour time point using phase-contrast microscope (10× objective).
  • Incubate plates at 37°C in 5% CO₂ incubator.
  • Capture additional images at 24 and 48 hours at the same positions as 0-hour time point.
  • Measure wound width using image analysis software (e.g., ImageJ) at multiple predetermined positions.
  • Calculate percentage of wound closure using formula: [(Width₀ - Widthₜ)/Width₀] × 100
  • Perform experiments in triplicate and analyze statistical significance [1].

Signaling Pathways and Experimental Workflows

MAPK Signaling Pathway and MEK Inhibition

G GrowthFactor Growth Factor Stimulation RAS RAS Activation GrowthFactor->RAS RAF RAF Phosphorylation RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 Phosphorylation MEK->ERK Nucleus Nuclear Translocation ERK->Nucleus Transcription Gene Transcription Nucleus->Transcription Proliferation Cell Proliferation Survival Migration Transcription->Proliferation This compound This compound/PROPIMA Inhibition This compound->MEK

Diagram 1: MAPK Signaling Pathway and MEK Inhibition Mechanism. This diagram illustrates the sequential activation of the MAPK signaling cascade and the specific inhibition point of this compound and its prodrug PROPIMA at MEK1/2, preventing downstream ERK phosphorylation and subsequent gene transcription that drives oncogenic processes.

PROPIMA Activation and Cellular Mechanism

G PROPIMA PROPIMA Prodrug (Inactive) GSH High GSH (Tumor Microenvironment) PROPIMA->GSH Cleavage Disulphide Linker Cleavage GSH->Cleavage This compound Active this compound Cleavage->this compound MEK MEK1/2 Inhibition This compound->MEK pERK Reduced pERK Levels (5-fold decrease) MEK->pERK Effects Anti-proliferative Effects Reduced Cell Viability Inhibited Migration pERK->Effects

Diagram 2: PROPIMA Activation Mechanism and Cellular Effects. This workflow illustrates the glutathione-dependent activation of PROPIMA in the tumor microenvironment, followed by MEK inhibition and subsequent biological effects including reduced phosphorylation of ERK, inhibition of proliferation, and suppression of cancer cell migration.

Conclusion

The development of PROPIMA as a glutathione-activated prodrug of this compound represents a significant advancement in targeted cancer therapy, particularly for malignancies characterized by dysregulation of the MAPK signaling pathway. The incorporation of a redox-sensitive disulphide linker enables selective activation in the tumor microenvironment, enhancing therapeutic specificity while minimizing off-target effects. When combined with liposomal delivery systems, this approach addresses key limitations of the parent drug, including short half-life and systemic toxicity.

The experimental data demonstrates that PROPIMA maintains the potent MEK inhibitory activity of this compound while exhibiting improved selectivity for tumor cells and enhanced anti-migratory effects. The detailed protocols provided herein enable researchers to reproduce the synthesis, formulation, and biological evaluation of this promising therapeutic candidate, facilitating further development and optimization of redox-responsive prodrug strategies for oncology applications.

References

Comprehensive Application Notes and Protocols: Pimasertib Biomarker Analysis of pERK Levels

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pimasertib Mechanism and pERK as a Pharmacodynamic Biomarker

This compound (MSC1936369B) is an orally bioavailable, selective ATP non-competitive inhibitor of MEK1/2 (mitogen-activated protein kinase kinase) within the RAS/RAF/MEK/ERK signaling cascade. This pathway plays a crucial regulatory role in normal cell functions including proliferation, survival, differentiation, motility, and angiogenesis, and is among the most frequently activated pathways in human cancers. In hematologic malignancies such as acute myeloid leukemia (AML), constitutive MAPK activation is common, with markedly elevated phosphorylated ERK (pERK) levels identified in >80% of patients. This compound binds selectively to MEK1/2, preventing the activation of MEK1/2-dependent effector proteins and transcription factors, thereby inhibiting downstream signaling including ERK phosphorylation.

The phosphorylation status of ERK (pERK at T202/Y204) serves as a direct measure of MEK activity and represents a robust pharmacodynamic biomarker for monitoring this compound target engagement and biological activity in both preclinical models and clinical specimens. Analysis of pERK levels provides critical information for dose selection, schedule optimization, and understanding resistance mechanisms during this compound development. This document outlines standardized protocols and application notes for quantifying pERK levels in various biological systems following this compound treatment.

Detailed Experimental Protocols for pERK Detection

Western Blot Protocol for pERK Analysis in Cell Lines
2.1.1 Sample Preparation and Treatment
  • Cell Culture and Treatment: Plate cells (e.g., A375 melanoma, OMC, or AML cell lines) in appropriate complete medium and allow to adhere overnight. Serum-starve cells for 4-24 hours prior to treatment to reduce basal pathway activation. Treat with this compound at concentrations ranging from 1 nM to 10 μM for 1-24 hours based on experimental objectives. Include DMSO vehicle control as a baseline reference.
  • Cell Lysis: Aspirate medium and wash cells with ice-cold PBS. Lyse cells in RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with phosphatase inhibitors (1 mM Na3VO4, 10 mM NaF, 1 β-glycerophosphate) and protease inhibitors (Complete Mini, Roche). Scrape lysates, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes. Clarify by centrifugation at 14,000 × g for 15 minutes at 4°C.
  • Protein Quantification: Determine protein concentration using BCA or Bradford assay. Adjust lysates to equal concentrations with lysis buffer and Laemmli sample buffer.
2.1.2 Immunoblotting Procedure
  • Gel Electrophoresis: Load 20-40 μg protein per lane on 4-12% Bis-Tris polyacrylamide gels. Include pre-stained molecular weight markers. Run at 120-150V for 60-90 minutes in MOPS or MES running buffer.
  • Protein Transfer: Transfer proteins to PVDF membranes at 100V for 60-90 minutes at 4°C or using semi-dry transfer systems.
  • Blocking and Antibody Incubation: Block membranes with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies in 5% BSA/TBST overnight at 4°C with gentle agitation:
    • Anti-pERK (T202/Y204) (Cell Signaling #4370, 1:1000)
    • Anti-total ERK (Cell Signaling #4695, 1:2000)
    • Anti-β-actin (Cell Signaling #3700, 1:5000) as loading control
  • Detection: Wash membranes 3× with TBST, incubate with appropriate HRP-conjugated secondary antibodies (1:3000) for 1 hour at room temperature. Develop using enhanced chemiluminescence (ECL) substrate and image with digital imaging system.
  • Densitometric Analysis: Quantify band intensities using ImageJ or Image Lab software. Normalize pERK signals to total ERK and express as percentage of vehicle control.
Flow Cytometry Protocol for pERK Analysis in Peripheral Blood Mononuclear Cells (PBMCs)
2.2.1 Sample Collection and Processing
  • PBMC Isolation: Collect whole blood in sodium heparin tubes from patients pre-dose and at specified timepoints post-pimasertib dosing (typically 2-4 hours). Dilute blood 1:1 with PBS and layer over Ficoll-Paque PLUS. Centrifuge at 400 × g for 30 minutes at room temperature with brake off. Collect PBMC interface, wash twice with PBS, and count viable cells.
  • Cell Stimulation and Fixation: To measure pathway inhibition capacity, divide PBMCs and stimulate with PMA (100 ng/mL) or serum for 15 minutes at 37°C. Include unstimulated controls. Fix cells immediately with 4% formaldehyde for 10 minutes at 37°C.
  • Permeabilization and Staining: Permeabilize cells with ice-cold 90% methanol for 30 minutes on ice. Wash with staining buffer (PBS + 0.5% BSA), incubate with anti-pERK Alexa Fluor 488-conjugated antibody (BD Biosciences #612592, 1:50) or similar for 60 minutes at room temperature in the dark.
  • Acquisition and Analysis: Analyze samples on flow cytometer (e.g., BD FACSCanto II), collecting at least 10,000 events per sample. Use unstimulated and isotype controls for gating. Analyze data using FlowJo software, reporting median fluorescence intensity of pERK staining.
FRET Imaging Protocol for Real-Time Kinase Activity Monitoring in Live Cells
2.3.1 Cell Preparation and Transfection
  • Biosensor Expression: Plate cells (e.g., OMC, NSCLC) on glass-bottom dishes or chambered coverslips. Transfect with ERK FRET biosensor (EKAR-EV or similar) using appropriate transfection reagent. Allow 24-48 hours for expression.
  • Image Acquisition: Perform time-lapse FRET imaging using inverted microscope (e.g., Nikon TI-E, Olympus IX83) with environmental chamber maintaining 37°C and 5% CO2. Acquire images every 5-15 minutes before and after this compound treatment using 440 nm excitation and collecting emissions at 475 nm (CFP) and 535 nm (FRET).
  • Data Analysis: Calculate FRET ratio (FRET channel/CFP channel) after background subtraction. Normalize to baseline pre-treatment values. Generate kinetic curves of ERK activity inhibition following this compound treatment.

Quantitative Data Summary of this compound-Induced pERK Modulation

Table 1: Summary of pERK Inhibition by this compound Across Preclinical and Clinical Studies

Study Model Cell Type/Tumor This compound Concentration Treatment Duration pERK Reduction Method Citation
Preclinical in vitro A375 melanoma 10-100 nM 2-24 hours 70-90% Western Blot [1]
Preclinical in vitro Ovarian mucinous carcinoma 30 nM 2 hours >80% Western Blot [2]
Preclinical in vivo H929 multiple myeloma xenografts 10 mg/kg (oral) 2 weeks Significant reduction IHC [3]
Clinical trial Advanced solid tumors (PBMCs) 60-90 mg daily 2-4 hours post-dose 40-70% Flow Cytometry [4]
Clinical trial Hematologic malignancies 60 mg BID (continuous) Cycle 1 Day 15 Significant reduction Western Blot [3]
Prodrug study A375 melanoma (PROPIMA) 10 nM equivalent 48 hours ~80% (5-fold reduction) Western Blot [1]

Table 2: Combination Effects on pERK Signaling with this compound

Combination Partner Cancer Model This compound Dose Combination Agent Dose Effect on pERK Synergistic Effect Citation
Voxtalisib (PI3K/mTOR inhibitor) Ovarian mucinous carcinoma 30 nM 1 μM SAR245409 Enhanced suppression vs single agent Yes (CI: 0.03-0.5) [2]
Voxtalisib Advanced solid tumors 60 mg daily 70 mg daily Enhanced suppression in PBMCs Not assessed [4]
Cisplatin Lung cancer models 1 μM 5 μM cisplatin Variable based on cellular state Context-dependent [5]

Key Experimental Considerations for Robust pERK Analysis

Preanalytical Variables
  • Sample Handling Time: Phospho-epitopes are highly labile. Process blood samples for PBMC isolation within 30 minutes of collection and lyse tissues immediately after collection for reproducible results.
  • Fixation Delay: For tissue samples, initiate fixation within 10-15 minutes of resection to prevent phosphatase-mediated dephosphorylation.
  • Inhibition Specificity: Include RAF or MEK inhibitors as positive controls to confirm that observed pERK reductions are specifically due to pathway inhibition rather than non-specific effects.
Technical Validation
  • Antibody Validation: Confirm antibody specificity using siRNA knockdown or MEK/ERK inhibitor-treated controls. Verify lack of signal with phospho-antibody after lambda phosphatase treatment.
  • Linearity Range: Perform serial dilutions of cell lysates to ensure detection within linear range of the assay, particularly for quantitative comparisons.
  • Sample Quality Assessment: Monitor total ERK levels to ensure consistent sample quality and loading. Exclude samples with significant degradation.

Signaling Pathway and Experimental Workflow Visualization

MAPK Signaling Pathway and this compound Mechanism of Action

MAPK_Pathway Growth_Factors Growth Factors (EGFR, etc.) RAS RAS (GTPase) Growth_Factors->RAS Activation RAF RAF (Ser/Thr Kinase) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK pERK (T202/Y204) ERK->pERK Activated Form Nuclear_Events Transcription (Proliferation, Survival) pERK->Nuclear_Events Translocates & Regulates This compound This compound (MEK Inhibitor) This compound->MEK Inhibits

Figure 1: MAPK Signaling Pathway and this compound Mechanism of Action. This compound selectively binds to and inhibits MEK1/2, preventing phosphorylation and activation of ERK1/2. The phosphorylated form of ERK (pERK at T202/Y204) serves as the key downstream biomarker for monitoring target engagement and pathway inhibition. This diagram illustrates the signaling cascade from growth factor stimulation through to nuclear events regulating proliferation and survival, with this compound's specific point of inhibition highlighted.

Experimental Workflow for pERK Biomarker Analysis

Experimental_Workflow cluster_methods Method Selection Criteria Sample_Collection Sample Collection (Blood, Tissue, Cells) Processing Sample Processing (PBMC isolation, Lysis, Fixation) Sample_Collection->Processing Method_Selection Analytical Method Selection Processing->Method_Selection WB Western Blot Method_Selection->WB Tissue/Cell Lysates Flow Flow Cytometry Method_Selection->Flow PBMCs/Single Cells FRET FRET Imaging Method_Selection->FRET Live Cell Kinetics Data_Analysis Data Analysis & Interpretation WB->Data_Analysis Flow->Data_Analysis FRET->Data_Analysis Biomarker_Report Biomarker Report (pERK Inhibition) Data_Analysis->Biomarker_Report

Figure 2: Experimental Workflow for pERK Biomarker Analysis. Comprehensive workflow outlining the process from sample collection through data analysis for pERK biomarker evaluation in this compound studies. The diagram highlights three primary analytical methods (Western blot, flow cytometry, and FRET imaging) with their appropriate applications based on sample type and research objectives.

Conclusion and Future Perspectives

The analysis of pERK levels provides a robust, quantitative biomarker for assessing this compound pharmacodynamics across preclinical models and clinical studies. Standardization of sampling processing, analytical methods, and data interpretation is essential for generating comparable results across studies. Emerging technologies including nanoparticle-based prodrugs like PROPIMA show promising enhanced targeting and sustained release profiles, potentially altering pERK inhibition kinetics. The documented protocols and reference data presented herein provide a foundation for consistent implementation of pERK biomarker analysis in ongoing and future this compound development programs.

References

pimasertib hematologic malignancies administration

Author: Smolecule Technical Support Team. Date: February 2026

Pimasertib Overview and Mechanism of Action

This compound (MSC1936369B/AS703026) is an orally bioavailable, selective, small-molecule, allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) [1] [2]. MEK1/2 are pivotal kinases in the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which regulates cell growth, proliferation, and survival and is frequently dysregulated in cancer [3]. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of their downstream effectors, ERK1/2, leading to the suppression of growth factor-mediated cell signaling and tumor cell proliferation [2] [4].

The diagram below illustrates the signaling pathway targeted by this compound and its investigational prodrug, PROPIMA.

g MAPK Pathway and this compound Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds RAS RAS Receptor Tyrosine Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK1/2\n(this compound Target) MEK1/2 (this compound Target) RAF->MEK1/2\n(this compound Target) Phosphorylates ERK1/2 ERK1/2 MEK1/2\n(this compound Target)->ERK1/2 Phosphorylates Nucleus Nucleus ERK1/2->Nucleus Translocates to Cell Proliferation & Survival Cell Proliferation & Survival ERK1/2->Cell Proliferation & Survival Regulates GSH GSH PROPIMA (Prodrug) PROPIMA (Prodrug) GSH->PROPIMA (Prodrug) Reduces This compound This compound PROPIMA (Prodrug)->this compound Releases This compound->MEK1/2\n(this compound Target) Inhibits Key Processes Key ProcessesInhibitionActivation/Release

Administration and Clinical Trial Data

This compound has been investigated in various dosing schedules as an oral monotherapy and in combination with other agents. Key pharmacokinetic parameters and clinical trial findings are summarized below.

Table 1: Key Clinical Trial Dosing and Findings for this compound

Trial Identifier/Context Phase Population Recommended Dose/Regimen Key Findings/Status
NCT00982865 [5] I Advanced Solid Tumors 60 mg twice daily (continuous) RP2D established; Median Tmax: 1.5 h; Terminal t½: ~5 h
NCT01378377 [6] I Advanced Solid Tumors (with Temsirolimus) This compound 45 mg/day + Temsirolimus 25 mg/week MTD determined; RP2D not defined due to overlapping toxicities
NCT01390818 [7] Ib Advanced Solid Tumors (with Voxtalisib) This compound 60 mg/day + Voxtalisib 70 mg/day (RP2D) Limited anti-tumor activity; poor long-term tolerability
Absolute Bioavailability [8] I Patients with Solid Tumors 60 mg single oral dose Absolute Bioavailability: 73%; Excretion: Urine (52.8%), Feces (30.7%)

Table 2: Common Treatment-Emergent Adverse Events Associated with this compound [6] [5] [7]

Category Specific Adverse Events
Dermatological Rash, Acneiform dermatitis
Ocular Serous retinal detachment, Retinal vein occlusion, Blurred vision
Gastrointestinal Diarrhea, Nausea, Vomiting, Stomatitis
General & Constitutional Fatigue, Asthenia, Peripheral edema
Laboratory Abnormalities Thrombocytopenia, Increased creatine phosphokinase (CPK)
Other Left ventricular dysfunction (rare)

Experimental Protocol for Preclinical Research

While detailed clinical protocols for hematologic malignancies are not established, recent preclinical research demonstrates a methodology for investigating this compound, including a novel prodrug approach.

1. PROPIMA Prodrug Synthesis and Characterization [9]

  • Objective: To synthesize a glutathione (GSH)-activated prodrug of this compound (PROPIMA) to enhance tumor selectivity.
  • Methodology:
    • Synthesis: Conduct an esterification reaction between 4,4′-dithiodibutyric acid and a diol-containing this compound derivative.
    • Characterization: Confirm the structure of PROPIMA using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Determine purity (>99%) by Liquid Chromatography-Mass Spectrometry (LC-MS).
    • Drug Release Validation: Incubate PROPIMA with 10 mM glutathione (GSH) in sodium phosphate buffer at 37°C to mimic the intracellular tumor environment. Use High-Performance Liquid Chromatography (HPLC) at various time points to monitor the decomposition of PROPIMA and the release of free this compound.

2. In Vitro Assessment of Anti-Proliferative and Cytotoxic Effects [9]

  • Cell Line: Human melanoma cell line A375 (as a model for MAPK pathway-dysregulated cancer).
  • Treatment:
    • Free this compound (positive control)
    • Free PROPIMA
    • Liposomal PROPIMA
    • Vehicle control (DMSO)
  • Dose and Duration: Treat cells with concentrations ranging from 10 nM to 100 nM for 24, 48, and 72 hours.
  • Assays:
    • MTT Assay: To assess cell viability and proliferation. Calculate IC₅₀ values using non-linear regression (e.g., GraphPad Prism).
    • LDH Release Assay: To quantify cell membrane damage and necrotic cell death.
    • Trypan Blue Exclusion Assay: To evaluate cell membrane integrity and viability.
    • BrDU Incorporation Assay: To specifically measure DNA synthesis and cell proliferation.

3. Verification of Mechanism of Action [9]

  • Objective: Confirm that PROPIMA retains the MEK inhibitory activity of the parent drug, this compound.
  • Protocol:
    • Treatment: Incubate A375 cells with this compound or PROPIMA (e.g., 10 nM) for 48 hours.
    • Western Blot Analysis:
      • Lyse cells and extract total protein.
      • Separate proteins by SDS-PAGE and transfer to a membrane.
      • Probe the membrane with antibodies against:
        • Phospho-ERK1/2 (pERK)
        • Total ERK1/2 (ERK)
      • Use densitometry to quantify the pERK/ERK ratio. Successful MEK inhibition is indicated by a significant reduction (e.g., ~5-fold) in this ratio compared to untreated controls.

Research Application Notes

  • Combination Therapy Rationale: Preclinical and clinical data support investigating this compound in combination with inhibitors of complementary pathways, such as PI3K/mTOR, to overcome compensatory signaling and potential resistance [6] [7].
  • Biomarker Strategy: Analysis of pathway mutations (e.g., KRAS, NRAS, BRAF) and pharmacodynamic markers (e.g., pERK levels in PBMCs or tumor biopsies) is critical for identifying responsive patient populations and confirming target engagement [7].
  • Prodrug Delivery Systems: The encapsulation of this compound or its prodrugs (like PROPIMA) into liposomes or other nanocarriers is a promising strategy to improve pharmacokinetic profiles and enhance tumor-specific delivery [9].
  • Safety Monitoring: Protocols involving this compound must include rigorous safety monitoring, with particular attention to dermatological, ocular, and gastrointestinal adverse events, which are class-effects of MEK inhibitors.

Conclusion

This compound is a well-characterized investigational MEK inhibitor for which foundational clinical administration data exists in solid tumors. For application in hematologic malignancies, researchers can leverage established preclinical protocols—including prodrug development, in vitro efficacy assessments, and mechanism-of-action validation—to design new studies. The provided tables and experimental workflow offer a template for developing detailed, application-specific protocols.

References

Comprehensive Application Notes and Protocols for Pimasertib in NRAS-Mutant Melanoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Trial Data Summary

NRAS-mutant melanoma represents approximately 15-20% of all cutaneous melanomas and is characterized by a more aggressive disease course compared to other molecular subtypes, with thicker primary lesions, elevated mitotic activity, and higher rates of lymph node metastasis. [1] The NRAS Q61 locus accounts for approximately 80-90% of NRAS mutations in melanoma, resulting in constitutive activation of the MAPK signaling pathway. [1] Until recently, patients with NRAS-mutant melanoma faced limited treatment options, as direct targeting of mutant NRAS has proven challenging. Pimasertib is an orally bioavailable, selective small-molecule inhibitor of MEK1 and MEK2 that prevents the activation of MEK1/2-dependent effector proteins and transcription factors. [2] [3] Its development represents a targeted therapeutic approach for this aggressive melanoma subtype.

Table 1: Key Efficacy Endpoints from Phase II Clinical Trial of this compound vs. Dacarbazine in NRAS-Mutant Melanoma

Efficacy Parameter This compound (n=130) Dacarbazine (n=64) Statistical Significance
Median PFS (weeks) 13 7 HR 0.59, 95% CI 0.42-0.83; p=0.0022
6-month PFS rate 17% 9% -
Objective Response Rate 27% 14% OR 2.24, 95% CI 1.00-4.98; p=0.0453
Disease Control Rate 38% 19% OR 2.65, 95% CI 1.23-5.69; p=0.0106
Median Overall Survival 9 months 11 months HR 0.89, 95% CI 0.61-1.30; NS

Table 2: Most Frequent Treatment-Emergent Adverse Events (≥20%) in Phase II Trial

Adverse Event This compound (%) Dacarbazine (%) Grade ≥3 (this compound)
Diarrhea 82% 41% Not specified
Blood CPK Increase 68% Not reported 34%
Nausea Not specified 41% -
Fatigue Not specified 38% -
Serious Adverse Events 57% 20% -

Data from the phase II trial (NCT01693068) demonstrated that this compound significantly improved progression-free survival compared to dacarbazine, with a hazard ratio of 0.59. [2] However, this PFS advantage did not translate into an overall survival benefit, likely due to the high crossover rate (64%) from the dacarbazine arm to this compound upon disease progression. [2] The safety profile of this compound was consistent with the known toxicities of MEK inhibitors, with higher rates of serious adverse events compared to dacarbazine. [2]

Additional phase I data in metastatic melanoma patients (n=89) demonstrated an objective response rate of 12.4%, including one complete response and ten partial responses, with six patients maintaining responses for >24 weeks. [4] Notably, among the responders, three patients had NRAS-mutated tumors and six had BRAF mutations, confirming the activity of this compound in melanomas with MAPK pathway activation. [4]

Mechanism of Action and Signaling Pathways

This compound functions as a selective, ATP-noncompetitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase), key components in the RAS-RAF-MEK-ERK signaling cascade. [5] In normal cellular physiology, activation of receptor tyrosine kinases leads to NRAS-GTP binding, which recruits and activates RAF kinases. [1] Activated RAF then phosphorylates MEK1/2, which in turn phosphorylates and activates ERK1/2, regulating fundamental cellular processes including proliferation, survival, and differentiation. [1] In NRAS-mutant melanoma, oncogenic NRAS remains constitutively GTP-bound, leading to persistent signaling through this pathway. [1]

The diagram below illustrates the key signaling pathways in NRAS-mutant melanoma and this compound's mechanism of action:

G NRAS_mutant NRAS Mutation (Q61, G12, G13) NRAS_GTP NRAS-GTP (Constitutively Active) NRAS_mutant->NRAS_GTP RAF RAF Kinases (BRAF, CRAF) NRAS_GTP->RAF PI3K PI3K NRAS_GTP->PI3K RALGEF RALGEF NRAS_GTP->RALGEF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Cellular_effects Cellular Effects: Proliferation, Survival, Invasion, Metastasis ERK->Cellular_effects AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cellular_effects RAL RAL GTPases RALGEF->RAL RAL->Cellular_effects This compound This compound (MEK1/2 Inhibitor) This compound->MEK Inhibits Combination_agents Combination Agents: PI3K/mTOR inhibitors Pan-RAF inhibitors Combination_agents->RAF Inhibits Combination_agents->PI3K Inhibits

The diagram above illustrates how this compound targets the central MAPK signaling pathway downstream of mutant NRAS. Importantly, NRAS also signals through parallel pathways including PI3K-AKT-mTOR and RALGEF-RAL, which contribute to melanoma progression and may represent mechanisms of resistance to MEK inhibition. [1] This explains the investigation of combination therapies targeting multiple pathways simultaneously.

Combination Therapy Approaches

PI3K/mTOR Combination Strategies

The rationale for combining MEK and PI3K/mTOR inhibitors stems from the frequent co-activation of both signaling pathways in NRAS-mutant melanoma and the extensive cross-talk between these pathways that can lead to compensatory signaling and treatment resistance. [3] A phase II randomized double-blind placebo-controlled trial (EMR 20006-012) investigated the combination of this compound with the PI3K inhibitor SAR245409 in patients with recurrent unresectable borderline or low-grade ovarian cancer. [6] Surprisingly, the combination demonstrated an ORR of only 9.4% compared to 12.1% for this compound alone, with median PFS of 7.23 months versus 9.99 months, respectively. [6] The study was terminated early due to low response rates and high discontinuation rates, suggesting that this particular combination did not provide synergistic benefits in this patient population. [6]

A phase I trial (NCT01378377) combining this compound with the mTOR inhibitor temsirolimus in patients with refractory advanced solid tumors determined the maximum tolerated dose as 45 mg/day this compound plus 25 mg/week temsirolimus. [3] However, the recommended phase 2 dose was not defined due to overlapping toxicities, including stomatitis, thrombocytopenia, serum creatine phosphokinase increase, and visual impairment. [3] Among 33 evaluated patients, 17 achieved stable disease as best response, with five maintaining stable disease for >12 weeks. [3] The pharmacokinetic profiles of both agents were not adversely affected by coadministration, but the combination did not warrant further development due to the narrow therapeutic window. [3]

Emerging Combination Approaches

Recent preclinical research has explored novel combination strategies for NRAS-mutant melanoma. A 2025 study investigating NRAS-targeting antisense oligonucleotides (ASOs) identified therapeutically relevant kinase co-dependencies upon NRAS suppression. [7] Using high-throughput kinase activity mapping (HT-KAM), researchers demonstrated that NRAS suppression creates dependencies on MEK1, FGFR2, and CDK4 kinases. [7] Co-targeting these kinases with NRAS ASOs resulted in synergistic antiproliferative effects, suggesting potential combination strategies that might be applicable to MEK inhibitor therapy as well. [7]

Experimental Protocols and Methodologies

In Vitro Cell Viability and Proliferation Assays

Purpose: To evaluate the sensitivity of NRAS-mutant melanoma cell lines to this compound and assess combination effects with other targeted agents.

Materials and Reagents:

  • NRAS-mutant melanoma cell lines (e.g., Sk-Mel-2, MM415, D04, WM3629)
  • Control NRAS wild-type cell lines
  • This compound (prepared as 10 mM stock solution in DMSO)
  • Combination agents (e.g., PI3K inhibitors, mTOR inhibitors, CDK4 inhibitors)
  • Cell culture media (RPMI 1640 or DMEM with 10% FBS)
  • Cell viability assay kits (MTT, CellTiter-Glo, or similar)
  • 96-well tissue culture plates
  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Seed cells in 96-well plates at optimized densities (1,000-5,000 cells/well depending on doubling time) and incubate for 24 hours to allow attachment.
  • Prepare serial dilutions of this compound (typical range: 0.1 nM to 10 μM) and combination agents in complete media.
  • Treat cells with this compound alone or in combination with other agents, including appropriate vehicle controls (DMSO concentration should not exceed 0.1%).
  • Incubate cells for 72-120 hours, depending on experimental objectives.
  • Assess cell viability using CellTiter-Glo luminescent assay according to manufacturer's instructions, measuring ATP content as a proxy for viable cells.
  • Calculate IC₅₀ values using non-linear regression analysis of dose-response curves.
  • For combination studies, use synergy analysis software (e.g., CompuSyn) to calculate combination indices using the Chou-Talalay method.

Notes: Chronic exposure models can be established by maintaining cells in gradually increasing concentrations of this compound over 3-6 months to study resistance mechanisms. [7] For colony formation assays, seed cells at low density (200-500 cells/well in 6-well plates), treat with compounds for 10-14 days, then fix and stain with crystal violet for quantification. [7]

Kinase Activity Profiling Protocol

Purpose: To identify kinase signaling adaptations and co-dependencies following this compound treatment using high-throughput kinase activity mapping (HT-KAM).

Materials and Reagents:

  • Cell lysates from this compound-treated and control NRAS-mutant melanoma cells
  • Kinase substrate peptide libraries
  • [γ-³²P]ATP or non-radioactive ATP detection systems
  • Kinase assay buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
  • Phospho-peptide enrichment materials (if using non-radioactive detection)
  • Mass spectrometry equipment or phospho-specific antibodies
  • Normalization controls

Procedure:

  • Treat NRAS-mutant melanoma cells with this compound at IC₇₀ concentration for 24, 48, and 72 hours. Include vehicle-treated controls.
  • Prepare cell lysates using kinase lysis buffer containing protease and phosphatase inhibitors.
  • Determine protein concentration and normalize samples.
  • Incubate lysates with kinase substrate peptides in the presence of ATP under optimized reaction conditions.
  • For radioactive detection: Terminate reactions and spot supernatants on phosphocellulose filters, measure incorporation of ³²P.
  • For non-radioactive detection: Use antibody-based detection or mass spectrometry to quantify phosphorylation.
  • Analyze data using specialized bioinformatics platforms to identify significantly altered kinase activities.
  • Validate key findings using Western blotting with phospho-specific antibodies.

Notes: This protocol can identify compensatory kinase activation following MEK inhibition, revealing rational combination partners. [7] The 2025 NRAS ASO study utilizing this approach identified MEK1, FGFR2, and CDK4 as key dependencies after NRAS suppression. [7]

Table 3: Protocol Optimization Parameters for Key Experiments

Experimental Parameter Cell Viability Assay Kinase Activity Profiling In Vivo Xenograft Studies
Optimal Cell Density 1,000-5,000 cells/well (96-well) 70-80% confluent (10 cm plates) 1-5×10⁶ cells/mouse injection
This compound Concentration Range 0.1 nM - 10 μM IC₇₀ concentration (typically 100-500 nM) 15-45 mg/kg (based on human equivalent)
Treatment Duration 72-120 hours 24-72 hours 3-6 weeks daily administration
Key Readout Methods Luminescence (ATP content), MTT absorbance Radioactive phosphorylation, MS-based detection Caliper measurements, bioluminescence imaging
Primary Data Analysis Dose-response curves, IC₅₀ calculation Kinase activity heatmaps, pathway enrichment Tumor growth curves, immunohistochemistry

Research Applications and Limitations

This compound serves as an important research tool for investigating MEK dependency in NRAS-mutant melanoma and other malignancies with RAS/MAPK pathway activation. Its well-characterized specificity makes it valuable for disentangling MEK-mediated signaling from other oncogenic pathways in experimental models. The compound has demonstrated activity across multiple preclinical models of solid tumors, including evidence of tumor regression in xenograft models and the ability to circumvent resistance to BRAF inhibition in human melanoma cells. [3]

However, several limitations should be considered in research applications. The toxicity profile observed in clinical trials, including dermatologic, ocular, and gastrointestinal adverse events, may complicate long-term in vivo studies. [2] [4] Additionally, the lack of overall survival benefit in the phase II trial despite improved PFS suggests that compensatory mechanisms limit single-agent efficacy. [2] The narrow therapeutic window observed in combination with mTOR inhibitors further highlights the challenges of combining this compound with other targeted agents. [3]

Recent advances in NRAS-mutant melanoma research include the development of NRAS-targeting antisense oligonucleotides (ASOs) that effectively reduce NRAS-mRNA levels and suppress melanoma growth in preclinical models. [7] These ASOs do not need to target the mutated NRAS segment specifically but can be designed for non-mutated NRAS sequences, providing a broader therapeutic approach. [7] This emerging technology may represent an alternative strategy for targeting NRAS-driven melanomas beyond MEK inhibition.

Conclusion

This compound has demonstrated meaningful clinical activity in NRAS-mutant melanoma with significant improvement in PFS compared to dacarbazine, establishing proof-of-concept for MEK inhibition in this molecular subset. However, the transient nature of responses and development of resistance highlight the need for rational combination strategies. Future research directions should focus on identifying predictive biomarkers for response, understanding mechanisms of resistance through comprehensive kinase activity profiling, and developing novel combination regimens based on synthetic lethal interactions. The integration of this compound with emerging modalities such as NRAS-targeting ASOs may provide new opportunities for overcoming the therapeutic challenges in this aggressive melanoma subtype.

References

Pimasertib in Ovarian Cancer: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction and Scientific Rationale The MAPK (RAS/RAF/MEK/ERK) signaling pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer [1]. Pimasertib (MSC1936369B/AS703026) is a potent, selective, ATP-noncompetitive, allosteric inhibitor of MEK1 and MEK2, with an IC50 in the nanomolar range against various cancer cell lines [2]. In ovarian cancer, particularly the chemoresistant mucinous ovarian carcinoma (MOC) subtype, mutations in KRAS (50-60%) and other components of the MAPK pathway are common, providing a strong rationale for MEK inhibition [3] [4]. Furthermore, preclinical evidence suggests that compensatory activation of the PI3K/mTOR pathway can limit the efficacy of MEK inhibitors, making dual-pathway inhibition a promising synergistic strategy [3] [5] [6].

2. Key Preclinical Findings in Ovarian Cancer Models The following table summarizes critical quantitative data from in vitro studies on this compound, both as a single agent and in combination with the PI3K/mTOR inhibitor voxtalisib (SAR245409) in ovarian mucinous carcinoma (OMC) cell lines.

Cell Line Genetic Alterations This compound IC50 (μM) Voxtalisib (SAR245409) IC50 (μM) Combination CI (with 30 nM this compound) Key Observations
MCAS KRAS mutation, PIK3CA mutation [3] ~1.0 [3] ~0.6 [3] 0.03 [3] Synergistic growth inhibition; induced apoptosis [3]
OAW42 PIK3CA mutation [3] >20 [3] ~1.0 [3] 0.11 [3] Synergistic growth inhibition; induced apoptosis [3]
JHOM-1 PTEN mutation [3] ~1.0 [3] ~1.0 [3] 0.50 [3] Synergistic growth inhibition [3]
JHOM-2B BRAF mutation, mTOR mutation [3] ~1.0 [3] ~6.0 [3] 0.19 [3] Synergistic growth inhibition; induced apoptosis [3]
OVMC1 Information not specified in results ~1.0 [3] ~1.0 [3] 0.11 [3] Synergistic growth inhibition [3]
OVMC2 Information not specified in results ~1.0 [3] ~1.0 [3] 0.15 [3] Synergistic growth inhibition [3]

Additional Notes:

  • CI (Combination Index) calculated via the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates additive effect, and CI > 1 indicates antagonism [3].
  • The combination of 1 μM voxtalisib and 30 nM this compound markedly decreased the S-phase population and increased the sub-G1 population (apoptosis) in MCAS, OAW42, and JHOM-2B cells [3].
  • FRET imaging in live cells confirmed that ERK inhibition by this compound induced both anti-proliferation and apoptosis, while S6K inhibition (from PI3K/mTOR blockade) primarily suppressed proliferation in a threshold manner [3].

3. Experimental Protocols

3.1. In Vitro Assessment of Anti-Proliferative Effects and Synergy (MTT Assay) This protocol is adapted from studies investigating this compound and voxtalisib in OMC cell lines [3].

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as a surrogate for cell viability and proliferation.
  • Materials:
    • OMC cell lines (e.g., MCAS, OAW42).
    • This compound and voxtalisib (or other PI3K/mTOR inhibitor) stock solutions in DMSO.
    • 96-well tissue culture plates.
    • MTT reagent.
    • Dimethyl sulfoxide (DMSO).
    • Microplate reader.
  • Procedure:
    • Seed cells in 96-well plates at a density of 1x10⁴ cells per well and incubate overnight.
    • Treat cells with a concentration series of this compound and voxtalisib as single agents and in combination. A typical combination matrix includes a fixed dose of one drug (e.g., 30 nM this compound) with a serial dilution of the other [3].
    • Incubate cells for 72 hours.
    • Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.
    • Solubilize the formazan crystals by adding DMSO and gently agitating the plate.
    • Measure the absorbance at 570 nm using a microplate reader.
    • Calculate the percentage of cell viability relative to the DMSO-treated control group.
    • Determine IC50 values for single agents using non-linear regression analysis.
    • Calculate Combination Index (CI) values using software based on the Chou-Talalay method (e.g., CompuSyn) to quantify drug interaction [3].

3.2. Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining) This protocol is used to confirm the induction of apoptosis by combination therapy [3].

  • Principle: Apoptotic cells externalize phosphatidylserine, which binds to Annexin V, while propidium iodide (PI) stains cells with compromised membrane integrity (late apoptotic and necrotic cells).
  • Materials:
    • Annexin V-FITC/PI apoptosis detection kit.
    • Flow cytometer.
    • Binding buffer.
  • Procedure:
    • Treat cells (e.g., in 6-well plates) with desired concentrations of drugs (e.g., 1 μM voxtalisib and/or 30 nM this compound) for 48-72 hours [3].
    • Harvest cells (both adherent and floating) and wash with cold PBS.
    • Resuspend the cell pellet in Annexin V binding buffer.
    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.
    • Analyze the stained cells immediately using a flow cytometer. Distinguish populations: viable cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

3.3. Monitoring Kinase Activity in Live Cells via FRET Imaging This advanced protocol allows for real-time, quantitative monitoring of pathway inhibition [3].

  • Principle: Fluorescence Resonance Energy Transfer (FRET) biosensors for ERK and S6K change their emission ratio upon kinase activity-dependent phosphorylation, allowing visualization of pathway dynamics.
  • Materials:
    • OMC cells transfected with FRET biosensors for ERK (EKAR) and S6K (SSKAR).
    • Time-lapse fluorescence microscope capable of CFP and YFP imaging.
    • Image analysis software (e.g., ImageJ with FRET analysis plugins).
  • Procedure:
    • Transfert cells with the appropriate FRET biosensor constructs.
    • Plate cells on glass-bottom dishes and allow to adhere.
    • Acquire baseline FRET images before drug addition.
    • Add treatments (this compound, voxtalisib, or combination) directly to the dish during imaging.
    • Acquire time-lapse FRET images at regular intervals (e.g., every 5-15 minutes) for several hours.
    • Calculate the FRET ratio (YFP/CFP emission) for individual cells over time.
    • Normalize the FRET ratio to the pre-treatment baseline to visualize and quantify the kinetics and extent of ERK and S6K inhibition [3].

4. Clinical and Safety Considerations

  • Clinical Efficacy: A phase Ib clinical trial of this compound combined with voxtalisib in patients with advanced solid tumors demonstrated limited anti-tumor activity and poor long-term tolerability at the recommended Phase 2 dose (this compound 60 mg + voxtalisib 70 mg daily) [6]. This highlights the challenge of translating robust preclinical synergy into clinical benefit.
  • Safety and Ocular Toxicity: this compound's safety profile is consistent with other MEK inhibitors. The most common treatment-emergent adverse events include diarrhea, fatigue, nausea, and rash [1] [6]. A notable class effect is ocular toxicity, specifically bilateral, multifocal serous retinal detachments [7]. These events can appear within days of initiating treatment but are often reversible upon drug discontinuation [7]. Regular ophthalmologic examinations are recommended for patients on therapy.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the molecular mechanisms and experimental approach for investigating this compound in ovarian cancer.

pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS (e.g., KRAS) RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Prolif Proliferation Survival ERK->Prolif mTOR mTOR PI3K->mTOR S6K S6K mTOR->S6K S6K->MEK Feedback Activation S6K->Prolif Pima This compound (MEK1/2 Inhibitor) Pima->MEK  Inhibits Vox Voxtalisib (PI3K/mTOR Inhibitor) Vox->PI3K  Inhibits Vox->mTOR  Inhibits

Diagram 1: MAPK and PI3K/mTOR Signaling Pathways and Inhibitor Mechanism. This figure illustrates the RAS/RAF/MEK/ERK and PI3K/mTOR signaling cascades, which are frequently dysregulated in ovarian cancer. This compound directly inhibits MEK1/2, while voxtalisib inhibits both PI3K and mTOR. A key rationale for combination therapy is to overcome feedback activation of the PI3K/mTOR pathway (dashed line) that can occur with MEK inhibition [3] [8].

workflow Start Select Ovarian Cancer Cell Lines A1 Genotype Cell Lines (e.g., KRAS, PIK3CA, PTEN status) Start->A1 A2 Single-Agent Treatment (this compound & PI3K/mTORi) Calculate IC50 via MTT A1->A2 A3 Combination Treatment (Fixed-ratio or matrix) Calculate Combination Index (CI) A2->A3 A4 Mechanistic Validation A3->A4 B1 Apoptosis Assay (Annexin V/PI Flow Cytometry) A4->B1 Yes B2 Cell Cycle Analysis (Propidium Iodide Flow Cytometry) A4->B2 Yes B3 Pathway Inhibition (Western Blot for pERK, pS6K) A4->B3 Yes B4 Live-Cell Kinetics (FRET Imaging of ERK/S6K Activity) A4->B4 Yes

Diagram 2: In Vitro Experimental Workflow for Evaluating this compound. This diagram outlines a logical sequence for preclinical evaluation of this compound, progressing from initial viability screening to in-depth mechanistic studies [3].

Key Takeaways for Researchers

  • Focus on Mucinous Subtype: The strongest preclinical rationale for this compound exists for mucinous ovarian carcinoma (MOC), a subtype with high frequency of KRAS mutations and inherent chemoresistance [3] [4].
  • Pursue Rational Combinations: Single-agent MEK inhibition may be insufficient. The most promising preclinical strategy is combination with PI3K/mTOR inhibitors to overcome compensatory signaling and achieve synergistic cytotoxicity [3] [5] [8].
  • Utilize Real-Time Kinase Assays: FRET-based imaging of kinase activity in live cells provides a powerful, quantitative method to dynamically validate target engagement and understand the temporal relationship between pathway inhibition and phenotypic effects [3].
  • Acknowledge the Translational Gap: Despite compelling preclinical synergy, clinical results with the this compound-voxtalisib combination have been disappointing [6]. Future research should investigate more potent combinations, better patient stratification biomarkers, and novel formulations like prodrugs to improve the therapeutic window [9].

References

pimasertib toxicity management adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Pimasertib Toxicity and Management Overview

The table below summarizes the most common and clinically significant adverse events (AEs) associated with this compound, based on clinical trial data.

Adverse Event Incidence/Characteristics Management & Monitoring Recommendations
Ocular Events
Serous Retinopathy Very common (developed in 100% of pts in one study); often asymptomatic; foveal involvement in 75% of pts [1]. Routine monitoring with Optical Coherence Tomography (OCT) [1]. SRF may decrease/resolve even with continued treatment [1].
Retinal Vein Occlusion (RVO) Less common but serious [1]. Requires imprehensive ophthalmological examination. Treated successfully with intravitreal bevacizumab [1].
Common Systemic AEs
Gastrointestinal Diarrhea (75%), Nausea (50%), Vomiting [2]. Standard supportive care (e.g., anti-diarrheals, anti-emetics). Dose interruption or reduction may be necessary [2].
Dermatological Rash (frequently reported) [3]. Standard supportive care.
Constitutional Fatigue (57%), Asthenia [3] [2].
Laboratory Abnormalities Creatine Kinase (CK) elevation (myopathic disorders) [2]. Regular monitoring of CK levels [2].

Recommended Ophthalmological Monitoring Protocol

Due to the high risk of ocular AEs, which are often asymptomatic, a formal monitoring protocol is essential [1] [2]. The workflow for this protocol can be visualized as follows:

Start Patient Starts This compound Treatment Baseline Baseline Exam (Pre-treatment) Start->Baseline Exam Comprehensive Ophthalmological Exam Baseline->Exam C1 Cycle 1 C2 Cycle 2 C1->C2 C3 Cycle 3... C2->C3 Ongoing Subsequent Cycles (Every 2-3 Cycles) C3->Ongoing Ongoing->Ongoing Continuously PRN PRN: Symptom Development PRN->Exam Components Components: • Visual Acuity/Fields • Slit-Lamp Exam • Funduscopy • Optical Coherence Tomography (OCT) Exam->Components Components->C1

Frequently Asked Questions for Troubleshooting

Q1: A patient on this compound is completely asymptomatic. Is an ophthalmological exam still necessary? Yes. Studies show that serous subretinal fluid (SRF) can develop in all patients on this compound, and the majority with foveal involvement remain asymptomatic [1]. Therefore, routine monitoring with OCT is critical for early detection and should not be skipped due to a lack of symptoms.

Q2: If serous retinopathy is detected, does this compound treatment always need to be discontinued? Not necessarily. Evidence indicates that SRF may decrease or resolve completely in some patients even while continuing this compound treatment [1]. The decision should be based on the severity of findings, presence of symptoms, and any changes in visual function, in close consultation with an ophthalmologist.

Q3: What is the recommended course of action for a more serious ocular event like Retinal Vein Occlusion (RVO)? RVO is a more severe adverse event. One case report documented successful management with intravitreal injections of bevacizumab, which led to both functional and anatomical improvement [1]. This compound dose interruption or permanent discontinuation should also be considered in such cases.

Q4: What are the most common non-ocular adverse events and how are they managed? The most frequent treatment-emergent AEs are diarrhea, fatigue, and nausea [2]. Management follows standard supportive care principles, including anti-diarrheal and anti-emetic medications. For persistent or severe cases, dose interruption or reduction is a common strategy, as a significant proportion of patients required these interventions in clinical trials [2].

Key Takeaways for Your Research

  • Ocular Toxicity is a Class Effect: The high incidence of serous retinopathy underscores that ocular AEs are a defining characteristic of MEK inhibitors like this compound.
  • Proactive Monitoring is Non-Negotiable: The provided monitoring protocol should be considered a minimum standard for any preclinical or clinical work with this compound due to the frequency of asymptomatic presentations.
  • Management is Possible: While toxicities are common, protocols for dose modification and specific treatments (like bevacizumab for RVO) can mitigate risks and allow for continued treatment in many cases.

References

Dose Reduction Protocols & Toxicity Profiles in Clinical Combinations

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key dosing and toxicity data from phase I clinical trials of pimasertib used in combination with other agents.

Combination Partner Recommended Phase 2 Dose (RP2D) Most Frequent Treatment-Emergent Adverse Events (TEAEs) Dose Modification Data
Voxtalisib (PI3K/mTOR inhibitor) [1] This compound: 60 mg once daily + Voxtalisib: 70 mg once daily [1] Diarrhea (75%), Fatigue (57%), Nausea (50%) [1] At RP2D: 73% of patients required dose interruption, 20% required dose reduction, 26% discontinued due to TEAEs [1]
Temsirolimus (mTOR inhibitor) [2] Maximum Tolerated Dose (MTD) reached at this compound: 45 mg/day + Temsirolimus: 25 mg/week. RP2D was not defined due to overlapping toxicities [2] Stomatitis, Thrombocytopenia, Increased serum creatine phosphokinase (CPK), Visual impairment [2] Nine patients experienced Dose-Limiting Toxicities (DLTs) at the MTD [2]
SAR405838 (HDM2 antagonist) [3] SAR405838: 200 mg once daily + this compound: 45 mg twice daily [3] Diarrhea (81%), Increased blood CPK (77%), Nausea (62%), Vomiting (62%) [3] The most common DLT was thrombocytopenia [3]

This compound Pharmacology & Experimental Insights

For a deeper understanding of its behavior in experimental systems, here is key pharmacological and preclinical data on this compound.

Property Details
Mechanism of Action Selective, ATP-non-competitive, allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK signaling pathway [1] [4].
Key Pharmacokinetics High absolute bioavailability (73%). Major route of excretion is via urine (~53%) and faeces (~31%). Cleared via multiple metabolites, including a unique phosphoethanolamine conjugate [4].
Major Monotherapy Toxicities Safety profile consistent with other MEK inhibitors. Common class effects include rash, diarrhoea, asthenia, peripheral oedema, and ocular events such as serous retinal detachment [1].
Preclinical Synergy Evidence Combined inhibition of MEK with PI3K/mTOR pathway shows synergistic antitumor effects and induces apoptosis in various solid tumor models, including ovarian mucinous carcinoma [5].

MAPK Signaling Pathway & Combination Rationale

The diagram below illustrates the key pathways targeted by this compound combination therapies, explaining the biological rationale and potential source of synergistic toxicities.

roadmap cluster_mapk MAPK Signaling Pathway cluster_pi3k PI3K/mTOR Signaling Pathway GF_MAPK Growth Factor Receptors RAS RAS (Mutated in many cancers) GF_MAPK->RAS RAF RAF RAS->RAF MEK MEK 1/2 RAF->MEK ERK p-ERK (Effector Kinase) MEK->ERK Pimaser This compound (MEK inhibitor) Proliferation Cell Proliferation & Survival ERK->Proliferation S6K p-S6K (Effector Kinase) ERK->S6K Cross-talk GF_PI3K Growth Factor Receptors PI3K PI3K GF_PI3K->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->S6K Survival Cell Survival & Growth S6K->Survival Pimaser->MEK Inhibits Vox Voxtalisib (PI3K/mTOR inhibitor) Vox->PI3K Inhibits Vox->mTOR Inhibits Tem Temsirolimus (mTOR inhibitor) Tem->mTOR Inhibits

Technical Support & Troubleshooting Guide

FAQ 1: What are the critical laboratory parameters to monitor during studies with this compound combinations?

  • Creatine Phosphokinase (CPK): Elevated blood CPK is a frequent and specific laboratory abnormality observed with this compound, often requiring monitoring [2] [3].
  • Ophthalmic Exams: Regular ophthalmologic examinations are crucial due to the risk of ocular toxicities like serous retinal detachment (SRD) and retinal vein occlusion (RVO) [1] [2].
  • Platelet Count: Thrombocytopenia was identified as a common dose-limiting toxicity, particularly in the combination with the HDM2 antagonist SAR405838 [3].
  • Skin and Mucosal Toxicity: Stomatitis and rash are frequently observed and can be severe enough to require dose reduction [2].

FAQ 2: Why does dual pathway inhibition often require significant dose reductions? The combination of this compound with agents targeting parallel pathways (like PI3K/mTOR) often leads to overlapping toxicities and poor long-term tolerability despite preclinical synergy [1] [2]. The compensatory mechanisms and complex feedback loops between the MAPK and PI3K pathways mean that inhibiting both simultaneously can amplify on-target side effects in normal tissues, making it challenging to maintain monotherapy dose levels in combination regimens.

References

pimasertib ocular toxicity retinal detachment management

Author: Smolecule Technical Support Team. Date: February 2026

Ocular Adverse Events (AEs) of Pimasertib: An Overview

The table below summarizes the key ocular AEs associated with this compound, their clinical features, and reported frequency.

Adverse Event Clinical Presentation Time to Onset Resolution & Management Key References
Serous Retinopathy/Subretinal Fluid (SRF) [1] [2] Bilateral, multifocal serous retinal detachments. Often asymptomatic but can cause blurred vision [1] [2]. Rapid: 2-9 days after treatment initiation [1] [2]. Typically reversible upon drug interruption; may resolve even with continued treatment [1] [2]. [1] [2]
Retinal Vein Occlusion (RVO) [2] [3] Acute vision loss, retinal hemorrhages, and edema. Case reported 1 week after start of treatment [2]. Requires urgent intervention; case treated successfully with intravitral bevacizumab [2]. [2] [3]
Blurred Vision [4] General visual disturbance. Not specified in results. Management depends on underlying cause (e.g., SRF). [4]
Class-Wide Risk (MEK Inhibitors) Risk Ratio 95% CI P-value Reference
:--- :--- :--- :--- :---
Any Ocular Toxicity 2.88 1.42 - 5.85 < 0.05 [4]
Retinal Detachment 8.98 3.92 - 20.57 < 0.05 [4]
Chorioretinopathy 8.36 3.42 - 20.47 < 0.05 [4]
Blurred Vision 4.10 2.55 - 6.58 < 0.05 [4]

Monitoring and Management Guide for Clinical Protocols

A proactive and structured monitoring plan is crucial for patient safety and data collection.

  • Baseline Ophthalmologic Examination [3]: Conduct a comprehensive exam before initiating this compound. This should include:

    • Best-corrected visual acuity testing [2].
    • Slit-lamp examination [3].
    • Dilated funduscopy (indirect ophthalmoscopy) [2] [3].
    • Optical Coherence Tomography (OCT): Essential for detecting subclinical subretinal fluid [1] [2].
    • Additional tests as per protocol: Intraocular pressure, visual field testing, and color vision testing [2] [3].
  • Routine Monitoring During Treatment [3]: Schedule follow-up ophthalmologic exams, including OCT, every other cycle or as dictated by the study protocol. More frequent monitoring may be needed if toxicity occurs.

  • Management of Symptomatic Ocular AEs:

    • For Serous Retinopathy (Asymptomatic): Continue this compound with close monitoring, as fluid often resolves spontaneously [2].
    • For Symptomatic or Vision-Threatening AEs:
      • Consult an ophthalmologist immediately.
      • Consider temporary interruption of this compound until symptoms resolve and fluid decreases, as demonstrated in a case where vision rapidly returned to normal 3 days after stopping the drug [1].
      • Dose reduction may be an option upon re-initiation of therapy [1].
      • Permanent discontinuation is reserved for severe, persistent, or sight-threatening cases [5].

Proposed Mechanism of Ocular Toxicity

The ocular toxicities of MEK inhibitors are class effects. The prevailing hypothesis is that the MEK/ERK signaling pathway is critical for maintaining the integrity of the Retinal Pigment Epithelium (RPE) [4] [5]. The RPE forms the outer blood-retinal barrier. Inhibition of MEK by this compound is thought to disrupt tight junctions between RPE cells, leading to increased permeability and the accumulation of fluid beneath the retina, manifesting as serous retinal detachment [1] [4]. The following diagram illustrates this proposed pathway.

G This compound This compound MEK_Inhibition MEK Inhibition This compound->MEK_Inhibition RPE_Dysfunction RPE Barrier Dysfunction MEK_Inhibition->RPE_Dysfunction Fluid_Accumulation Subretinal Fluid Accumulation RPE_Dysfunction->Fluid_Accumulation Serous_Detachment Serous Retinal Detachment Fluid_Accumulation->Serous_Detachment

Frequently Asked Questions for Technical Support

Q1: How quickly can this compound-associated retinal detachment occur? A1: Onset can be very rapid. Case reports document presentation of multifocal serous retinal detachments as early as 2 days after starting treatment, and consistently within the first 2-4 weeks [1] [2].

Q2: Is the retinal detachment caused by this compound reversible? A2: Yes, in most cases. The serous retinal detachments are often transient and reversible. They can resolve spontaneously even with continued drug administration or show rapid and complete resolution within days after the drug is stopped [1] [2] [5].

Q3: Are there any patient-specific risk factors that predispose to this ocular toxicity? A3: Current literature does not clearly identify specific patient risk factors beyond the mechanism of the drug itself. However, patients with pre-existing ocular/retinal comorbidities were often excluded from clinical trials due to the perceived increased risk [3]. The presence of diabetes may be a factor to consider, as the retinal neurovascular unit may be more vulnerable [6].

Q4: What is the recommended management for an asymptomatic patient found to have subretinal fluid on OCT? A4: Current evidence suggests that for asymptomatic subretinal fluid, it is often safe to continue this compound treatment with close monitoring. In prospective studies, the fluid decreased or resolved in all patients despite the continuation of the medication in the majority of cases [2].

References

pimasertib combination therapy dose-limiting toxicities

Author: Smolecule Technical Support Team. Date: February 2026

Dose-Limiting Toxicities & Safety Profile

The following table consolidates the main DLTs and frequently observed treatment-emergent adverse events (TEAEs) from clinical trials of pimasertib in combination with other agents [1] [2] [3].

Combination Drug Primary DLTs Most Frequent TEAEs (All Grades) Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D)
Voxtalisib (PI3K/mTOR inhibitor) [1] Not specified in detail Diarrhoea (75%), Fatigue (57%), Nausea (50%) MTD: this compound 90 mg + Voxtalisib 70 mg (daily). RP2D: This compound 60 mg + Voxtalisib 70 mg (daily) due to safety profile.
Temsirolimus (mTOR inhibitor) [2] Stomatitis, Thrombocytopenia, Increased serum creatinine phosphokinase (CPK), Visual impairment Stomatitis, Thrombocytopenia MTD: This compound 45 mg (daily) + Temsirolimus 25 mg (weekly). RP2D was not defined due to overlapping toxicities.
SAR405838 (HDM2 antagonist) [3] Thrombocytopenia Diarrhoea (81%), Increased blood CPK (77%), Nausea (62%), Vomiting (62%) MTD: SAR405838 200 mg (daily) + this compound 45 mg (twice daily).

Experimental Protocols for Safety Assessment

The determination of DLTs and safety profiles in the cited studies followed rigorous phase I clinical trial methodologies.

  • Study Design: The trials employed a modified 3 + 3 dose-escalation design. Cohorts of 3-6 patients with advanced solid tumors were enrolled at ascending dose levels of the combination therapy. The MTD was defined as the highest dose at which no more than one out of six patients experienced a DLT during the first cycle (typically 21 days) [1] [2] [3].
  • DLT Evaluation Criteria: DLTs were defined as specific, drug-related adverse events occurring during the first treatment cycle. Common criteria included [2] [3]:
    • Hematological: Grade 4 neutropenia lasting >5 days or febrile neutropenia; Grade 3 thrombocytopenia with bleeding or Grade 4 thrombocytopenia.
    • Non-Hematological: Any Grade ≥3 non-hematological toxicity (with specific exceptions for manageable conditions like transient CPK elevation or controlled vomiting/diarrhea).
    • Other: Retinal vein occlusion (RVO); a decrease in left-ventricular ejection fraction (LVEF) beyond a set threshold; any treatment delay >2 weeks due to drug-related adverse events.
  • Safety Assessments: Patients were continuously monitored through [1] [2]:
    • Vital Signs & Clinical Labs: Physical examinations, ECOG performance status, hematology, blood chemistry, and urinalysis.
    • Organ Function: 12-lead electrocardiograms (ECG), determination of LVEF, and serial ophthalmological examinations (including visual acuity, funduscopy, and optical coherence tomography) to monitor for ocular toxicities like serous retinal detachment.
    • Adverse Event Reporting: All AEs were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE), version 4.0.

Mechanisms of Key Toxicities

The observed toxicities can be understood through the mechanisms of the targeted pathways.

G cluster_pathway Key Signaling Pathways & Drug Targets This compound This compound MEK MEK This compound->MEK Diarrhea_SkinTox Diarrhea, Rash, Dermatologic (MAPK Pathway Inhibition) This compound->Diarrhea_SkinTox Ocular_Tox Ocular Toxicity (Serous Retinal Detachment) This compound->Ocular_Tox SAR405838 SAR405838 HDM2 HDM2 SAR405838->HDM2 Hematologic_Tox Hematologic Toxicity (Thrombocytopenia) SAR405838->Hematologic_Tox Temsirolimus Temsirolimus mTORC1 mTORC1 Temsirolimus->mTORC1 Temsirolimus->Hematologic_Tox Voxtalisib Voxtalisib PI3K PI3K Voxtalisib->PI3K Voxtalisib->mTORC1 Metabolic_Tox Metabolic Toxicity (CPK Elevation, Hyperglycemia) Voxtalisib->Metabolic_Tox GPCRs_RTKs GPCRs_RTKs RAS RAS GPCRs_RTKs->RAS MAPK Pathway (Cell Proliferation) RAF RAF RAS->RAF MAPK Pathway (Cell Proliferation) RAF->MEK MAPK Pathway (Cell Proliferation) ERK ERK MEK->ERK MAPK Pathway (Cell Proliferation) PIP3 PIP3 PI3K->PIP3 PI3K/AKT/mTOR Pathway (Cell Growth & Survival) PI3K->Metabolic_Tox AKT AKT PIP3->AKT PI3K/AKT/mTOR Pathway (Cell Growth & Survival) AKT->mTORC1 PI3K/AKT/mTOR Pathway (Cell Growth & Survival) S6K_4EBP1 S6K_4EBP1 mTORC1->S6K_4EBP1 PI3K/AKT/mTOR Pathway (Cell Growth & Survival) PTEN PTEN PTEN->PIP3 dephosphorylation p53 p53 HDM2->p53 Inhibition Apoptosis_CellCycle Apoptosis_CellCycle p53->Apoptosis_CellCycle Tumor Suppression

  • Gastrointestinal & Dermatological Toxicities: Diarrhea, nausea, vomiting, and skin rash are on-target, class-effects of MEK inhibition via this compound. The MAPK pathway is crucial for maintaining the health and function of epithelial tissues in the skin and gastrointestinal tract [1] [3].
  • Ocular Toxicity: Serous retinal detachment (SRD) and retinal vein occlusion (RVO) are known, serious class-effects of MEK inhibitors. Regular ophthalmological monitoring is mandatory in trials involving this compound [1] [2].
  • Hematological Toxicity: Thrombocytopenia emerged as a key DLT, particularly in combinations with the HDM2 antagonist SAR405838 and the mTOR inhibitor temsirolimus. HDM2 inhibition can affect megakaryocyte proliferation, while mTOR is involved in hematopoietic stem cell function, explaining this overlapping toxicity [2] [3].
  • Metabolic & Muscular Effects: Elevated serum creatine phosphokinase (CPK) is a frequent TEAE, indicating potential muscle inflammation or damage. This is commonly seen with MEK inhibitors and was a noted DLT in the this compound-temsirolimus combination [2] [3].

Key Takeaways for Researchers

  • Toxicity is Manageable but Requires Vigilance: The DLTs of this compound combinations are consistent with the known profiles of each drug class. Proactive monitoring and supportive care are essential for patient safety.
  • Combination-Specific Profiles Vary: The RP2D and primary toxicities differ significantly based on the combination partner, highlighting that safety cannot be extrapolated from monotherapy data.
  • Ongoing Research: Research continues to explore this compound in novel combinations, such as with the pan-RAF inhibitor tovorafenib, based on preclinical synergy in the MAPK pathway [4].

References

pimasertib prodrug design glutathione activation

Author: Smolecule Technical Support Team. Date: February 2026

PROPIMA Profile & Key Experimental Data

This table summarizes the key characteristics and in vitro experimental findings for the glutathione-activated prodrug of pimasertib (PROPIMA) as reported in the recent study [1] [2].

Aspect Details and Findings for PROPIMA
Prodrug Name PROPIMA [1] [2]
Activation Mechanism Redox-sensitive disulfide linker, cleaved by high intracellular glutathione (GSH) levels in tumor microenvironment [1] [2]
Synthesis & Purity Esterification between this compound (diol-containing) and 4,4'-dithiodibutyric acid; purity >99% (LC-MS) [1] [2]
In Vitro Drug Release Incubation with 10 mM GSH (mimicking intracellular conditions); progressive decomposition of PROPIMA and appearance of free this compound confirmed by HPLC [1] [2]
Cytotoxicity (A375 Melanoma) Time/dose-dependent reduction in cell viability (MTT assay); IC~50~ slightly higher than this compound at 48h, becoming similar by 72h [1] [2]
Mechanism of Action Reduces pERK levels ~5-fold (Western Blot), confirming retained MEK inhibitory activity [1] [2]
Anti-Proliferative Effect Dose-dependent inhibition of cell proliferation (MTT, BrDU assay); no cell membrane damage (LDH release, trypan blue assay) [1] [2]
Inhibition of Cell Migration Stronger inhibition of A375 melanoma cell migration (wound healing assay) than parent this compound [1] [2]
Selectivity No cytotoxicity on non-tumor endothelial cells (hCMEC/D3) or glioblastoma cells (U87) without MAPK pathway dysregulation [2]

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems when working with PROPIMA.

Problem 1: Inconsistent or No Prodrug Activation/Cytotoxicity

  • Potential Cause: Insufficient intracellular glutathione (GSH) levels in the cell line used.
  • Solution:
    • Validate Cell Model: Use cancer cell lines with known high GSH levels or confirmed dysregulation of the MAPK pathway (e.g., A375 melanoma cells). The selectivity of PROPIMA was demonstrated on such models [2].
    • Check GSH Levels: Measure intracellular GSH concentrations in your cell line using commercial assay kits.
    • Positive Control: Always include a positive control, such as A375 cells, to confirm experimental setup functionality [1] [2].

Problem 2: High Background Toxicity in Non-Target Cells

  • Potential Cause: Premature release of active drug due to instability of the disulfide linker in cell culture medium or extracellular environment.
  • Solution:
    • Analyze Medium Stability: Perform HPLC analysis to check for prodrug degradation after incubation with your cell culture medium alone [1] [2].
    • Confirm Specificity: Test prodrug on control cell lines not dependent on the target pathway (e.g., hCMEC/D3 endothelial cells or U87 glioblastoma cells). PROPIMA showed no cytotoxicity in these lines [2].

Problem 3: Weak Inhibition of Cancer Cell Migration

  • Potential Cause: Incorrect assay conditions allowing confounding cell proliferation.
  • Solution:
    • Limit Proliferation: Perform the wound healing assay in low-serum (e.g., 0.5%) or serum-free media to primarily monitor migration rather than proliferation [2].
    • Extended Observation: The anti-migratory effect of PROPIMA may have different kinetics; ensure you monitor the assay over a sufficient time period (e.g., 48 hours) [2].

Essential Experimental Protocols & Workflows

For your experimental planning, here are the core methodologies used to characterize PROPIMA.

Protocol 1: Confirming Prodrug Synthesis and Purity

  • Objective: To verify successful synthesis and high purity of the PROPIMA prodrug.
  • Methods:
    • Nuclear Magnetic Resonance (NMR): Perform ( ^1\text{H} ) and ( ^13\text{C} ) NMR to confirm the chemical structure [1] [2].
    • Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the compound to determine its purity, which should be >99% [1] [2].

Protocol 2: Demonstrating GSH-Responsive Drug Release

  • Objective: To validate the glutathione-activated release mechanism of the prodrug.
  • Methods:
    • Incubation: Dissolve PROPIMA in sodium phosphate buffer and incubate with 10 mM Glutathione (GSH) at 37°C to mimic the intracellular environment of cancer cells [1] [2].
    • Analysis: Use HPLC at various time points to monitor the progressive decomposition of PROPIMA and the corresponding appearance of the peak for free this compound [1] [2].

Protocol 3: Evaluating Biological Activity and Selectivity In Vitro

  • Objective: To assess the prodrug's efficacy, mechanism of action, and selectivity.
  • Methods:
    • Cell Viability & Proliferation: Use the MTT assay on target (e.g., A375) and non-target (e.g., hCMEC/D3) cell lines to assess cytotoxicity and anti-proliferative activity over 24-72 hours [1] [2].
    • Target Engagement: Perform Western Blot analysis to detect levels of phosphorylated ERK (pERK) and total ERK in treated cells. A significant reduction in pERK confirms the MEK inhibitory activity is retained [1] [2].
    • Migration Inhibition: Conduct a wound healing (scratch) assay on cancer cells. Compare the percentage of wound closure in PROPIMA-treated wells against controls and this compound-treated wells [2].

The following diagram illustrates the logical workflow for the in vitro biological evaluation of PROPIMA.

G cluster_assays Key Assays Start Start: In Vitro Biological Evaluation A Cell Seeding (Select target & non-target cell lines) Start->A B Prodrug Treatment (Apply PROPIMA and controls) A->B C Assay Execution (Run viability, Western Blot, etc.) B->C D Data Analysis (Calculate IC50, pERK/ERK ratio, etc.) C->D MTT MTT Assay (Cell Viability/Proliferation) Western Western Blot (pERK/ERK levels) Wound Wound Healing Assay (Cell Migration) LDH LDH/Trypan Blue (Cell Membrane Integrity) End Interpret Results D->End

References

pimasertib resistance mechanisms MAPK pathway

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Pimasertib Resistance

The following table summarizes the key resistance mechanisms identified in preclinical and clinical studies.

Mechanism Description Key Molecular Events / Pathways Supporting Evidence
Primary (Intrinsic) Resistance Pre-existing genetic mutations that render cancer cells unresponsive from the start of treatment. Mutations in KRAS or BRAF [1]. Demonstrated in colorectal cancer (CRC) cell lines with KRAS or BRAF mutations that were resistant to anti-EGFR therapy, a finding relevant to MEK inhibition [1].
Acquired Resistance Resistance developed after initial treatment efficacy, often due to selective pressure. Reactivation of the MAPK pathway (MEK/ERK) and/or activation of compensatory pathways like the PI3K-AKT-mTOR axis [1] [2]. Studies in CRC cells with acquired resistance to anti-EGFR therapy showed that resistance converged on MEK/ERK pathway activation, which could be overcome with combined MEK/EGFR inhibition [1].
Pathway Crosstalk & Compensation Inhibition of one pathway (MAPK) leads to the upregulation of another (PI3K-AKT-mTOR), allowing the cancer cell to survive. Simultaneous deregulation of the MAPK and mTOR pathways [2]. A phase I trial of this compound with the mTOR inhibitor temsirolimus faced overlapping toxicities, but preclinical data supports the rationale for dual-pathway targeting [2].

Experimental Troubleshooting Guides

FAQ: How can I confirm that MAPK pathway reactivation is causing resistance in my models?

A: Perform phospho-protein immunoblotting to assess pathway activity.

This is a foundational experiment to determine the signaling status of your resistant cell lines.

  • Objective: To compare the levels of phosphorylated (active) ERK1/2 and AKT between this compound-sensitive and -resistant cells.
  • Experimental Protocol:
    • Cell Line Generation: Establish isogenic this compound-resistant cell lines by chronically exposing a sensitive line to increasing concentrations of this compound over several months.
    • Treatment & Lysis: Culture both sensitive and resistant cells. Serum-starve them for 24 hours, then treat with a relevant concentration of this compound (e.g., IC50 of the sensitive line) for 1-2 hours. Lyse the cells to extract total protein.
    • Western Blot: Separate proteins using SDS-PAGE and transfer to a membrane. Probe with the following key antibodies:
      • Phospho-ERK1/2 (Thr202/Tyr204) - indicates MAPK pathway activity.
      • Total ERK1/2 - loading control for MAPK proteins.
      • Phospho-AKT (Ser473) - indicates PI3K-AKT-mTOR pathway activity.
      • Total AKT - loading control.
      • GAPDH or β-Actin - overall loading control.
  • Interpretation: Resistant cells will often show sustained or elevated levels of pERK and/or pAKT after this compound treatment compared to sensitive cells, where pERK should be suppressed.
FAQ: What is a strategic approach to overcome confirmed resistance?

A: Test rational combination therapies based on the identified resistance mechanism.

The experimental workflow below outlines a logical progression from validation to combination testing.

G Start Start: Establish Resistant Model A Phospho-Protein Immunoblotting Start->A B Mechanism Confirmed: Pathway Reactivation A->B Confirms sustained pERK/pAKT C Rational Combination Screening B->C e.g., MEKi + EGFRi or MEKi + mTORi D Evaluate Synergy (e.g., Viability Assays) C->D End Identify Candidate Combination D->End

  • Objective: To identify a drug combination that synergistically inhibits the growth of this compound-resistant cells.
  • Experimental Protocol:
    • Combination Selection: Based on your Western blot results:
      • If pERK is high, consider combining with an EGFR inhibitor (e.g., cetuximab) or a RAF inhibitor.
      • If pAKT is high, consider combining with an mTOR inhibitor (e.g., temsirolimus) or a PI3K inhibitor [1] [2].
    • Synergy Assay: Plate resistant cells in 96-well plates. Treat with a matrix of concentrations of this compound and the combination drug, both alone and in combination. Incubate for 72-96 hours.
    • Viability Measurement: Use a cell viability assay (e.g., CTG, MTS, SRB). Calculate the combination index (CI) using software like CompuSyn to determine if the effect is additive (CI=1), antagonistic (CI>1), or synergistic (CI<1).

MAPK Pathway and Resistance Mechanism Diagram

The diagram below illustrates the core MAPK signaling pathway and the primary resistance mechanisms to this compound, providing a visual reference for the concepts discussed.

G GF Growth Factor Receptor RAS RAS (Mutated in Primary Res.) GF->RAS RAF RAF (Mutated in Primary Res.) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK This compound This compound (MEK Inhibitor) This compound->MEK Nucleus Cell Proliferation & Survival ERK->Nucleus RTK RTK/AXL ERK->RTK Feedback Activation PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR (Compensatory Activation) AKT->mTOR mTOR->Nucleus

Key Considerations for Your Research

The field of MEK inhibitor resistance is dynamic. Beyond the established mechanisms, consider these emerging areas:

  • Novel Agents: Next-generation strategies are being explored, including targeted protein degraders (e.g., MS432) that remove MEK1/2 from the cell entirely, potentially overcoming resistance related to protein overexpression or certain mutations [3].
  • Metabolism: this compound undergoes a unique conjugation with phosphoethanolamine in humans [4]. While not directly a resistance mechanism, understanding a drug's metabolism is critical for interpreting pharmacokinetics and exposure in in vivo models.
  • Patient-Derived Models: For the most translational findings, validate your hypotheses in patient-derived organoids or xenograft (PDX) models that better reflect human tumor heterogeneity.

References

pimasertib treatment discontinuation reasons

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Was pimasertib's discontinuation due to efficacy or safety?

    • A: Both factors contributed. Clinical trials demonstrated limited anti-tumour activity alongside poor long-term tolerability. The combination therapies often led to a high rate of dose interruptions, reductions, and treatment discontinuations due to adverse events [1] [2].
  • Q2: What were the most common treatment-related toxicities?

    • A: The safety profile was consistent with other MEK inhibitors. The most frequent treatment-emergent adverse events (TEAEs) across studies included diarrhea, fatigue, and nausea. Ocular events and serous retinal detachment were AESIs (Adverse Events of Special Interest) [1] [2]. Specific laboratory abnormalities, such as an increase in blood creatine phosphokinase (CPK), were also common [3].
  • Q3: Is this compound still being developed?

    • A: Yes, but under a new sponsor. Merck KGaA offloaded this compound to Day One Biopharmaceuticals. Day One plans to investigate this compound in combination with its pan-RAF inhibitor (DAY101/tovorafenib) in a phase 1/2 trial for recurrent, progressive, or refractory solid tumors with MAPK pathway aberrations, including in pediatric patients [4].

Clinical Trial Data Summary

The table below summarizes key efficacy and safety data from major this compound combination trials that informed development decisions.

Trial Combination Phase Primary Reason for Discontinuation Key Efficacy Findings Common Grade ≥3 Adverse Events (≥10% incidence)
This compound + Voxtalisib (PI3K/mTOR inhibitor) [1] Ib Poor long-term tolerability & limited efficacy 6/101 patients had objective response (1 CR, 5 PR); 46% had stable disease Diarrhea, fatigue, nausea
This compound + Temsirolimus (mTOR inhibitor) [2] I Overlapping toxicities; no RP2D defined 17/26 patients had stable disease; 5 had SD >12 weeks Stomatitis, thrombocytopenia, increased CPK
This compound vs. Dacarbazine (in NRAS-mutant melanoma) [3] II --- Improved PFS (13 vs. 7 weeks) but no OS benefit (9 vs. 11 months) Increased CPK (34%), rash (13%), hypertension (11%)

Scientific and Mechanistic Insights

The challenges faced by this compound are rooted in the biology of the signaling pathways it targets.

roadmap Start This compound inhibits MEK Effect1 Blocks MAPK pathway signaling Start->Effect1 Effect2 Relieves ERK-mediated feedback inhibition Effect1->Effect2 Effect3 Upstream RTK activation Effect2->Effect3 Consequence Compensatory PI3K-AKT-mTOR pathway activation Effect3->Consequence Feedback loop Outcome Limits efficacy of MEK monotherapy Consequence->Outcome

  • Pathway Cross-Talk and Feedback Loops: The MAPK and PI3K-AKT-mTOR pathways are closely linked. Inhibiting one often leads to compensatory activation of the other, a known mechanism of resistance [5] [1] [2]. This rationale drove the combination trials of this compound with PI3K/mTOR inhibitors.
  • Overlapping Toxicities: While scientifically sound, dual-pathway inhibition proved clinically challenging. The toxicities of MEK and PI3K/mTOR inhibitors overlapped (e.g., gastrointestinal, dermatological, metabolic), making it difficult to administer sufficiently potent doses without causing unacceptable side effects. This ultimately led to a narrow therapeutic window [1] [2].

Future Development Directions

The transfer of this compound to Day One Biopharmaceuticals represents a strategic shift in its development path [4]. The new focus is on:

  • Novel Combination Partner: DAY101 (tovorafenib), a type II pan-RAF inhibitor, may have a broader application in tumors driven by non-BRAF V600 mutations and RAF fusions.
  • New Patient Population: Explicitly includes pediatric and adolescent patients, an area of high unmet need.
  • Different Trial Design: The planned Phase 1/2 trial (NCT04985604, FIRELIGHT) is for patients with recurrent, progressive, or refractory solid tumors with MAPK pathway aberrations.

Conclusion and Key Takeaways

For researchers and drug development professionals, the this compound case highlights critical considerations for targeted therapy development:

  • Preclinical Rationale ≠ Clinical Success: Strong scientific rationale for dual-pathway inhibition can be overcome by clinical challenges of tolerability.
  • Therapeutic Index is Paramount: A drug's efficacy is only as good as its tolerable dose. The combinations tested had a narrow therapeutic index.
  • Drug Rediscovery: A discontinued asset in one context may find new life with a different combination partner, in a new patient population, or with a refined biomarker strategy.

References

pimasertib CPK increase monitoring management

Author: Smolecule Technical Support Team. Date: February 2026

CPK Increase Incidence and Clinical Data

CPK elevation is one of the most frequently reported treatment-related adverse events for Pimasertib. The following table summarizes key data from clinical trials.

Trial Context (Combination Agent) Incidence of Any Grade Incidence of Grade ≥3 Notes on Management & Outcome
This compound Monotherapy [1] 68% (88/130) 34% (44/130) Most common treatment-related AE; managed with dose modifications.
Combination with SAR405838 [2] 77% (20/26) Information not specified Consistent with known safety profile of this compound.
Combination with Temsirolimus [3] Reported as an AE of special interest Grade 3 CPK increase was a observed Dose-Limiting Toxicity (DLT) Led to treatment interruption; contributed to determination of the Maximum Tolerated Dose (MTD).

Monitoring and Management Guide

The following recommendations are synthesized from the handling of CPK increases in clinical trials.

FAQ: Why does this compound cause CPK elevation?

The exact mechanism is not fully detailed in the clinical literature, but CPK elevation is a known class effect of MEK inhibitors. It is often asymptomatic (not associated with muscle pain or weakness) but can reflect muscle cell irritation or damage.

FAQ: How should CPK levels be monitored?
  • Regular Blood Tests: CPK levels should be measured at baseline (before treatment initiation) and regularly during treatment, as part of routine clinical chemistry panels [3] [2].
  • Frequency: The specific frequency was not defined in the available reports, but monitoring before each cycle or as clinically indicated is a standard practice.
Troubleshooting Guide: Managing CPK Elevation

Clinical trials employed the following strategies to manage CPK increases:

  • Dose Interruption: Temporary withholding of this compound was a common action, allowing CPK levels to recover [3].
  • Dose Reduction: If CPK elevation recurred or was severe, a permanent reduction of the this compound dose was implemented [1].
  • Treatment Discontinuation: In severe or persistent cases, treatment was permanently stopped.

The workflow below summarizes the general management logic applied in the trials.

Start Baseline & Regular CPK Monitoring Grade1_2 Grade 1-2 Elevation (Asymptomatic?) Start->Grade1_2 Grade3 Grade 3 or Higher Elevation Start->Grade3 Check Check for Symptoms (e.g., myalgia) Grade1_2->Check Interrupt Interrupt this compound Dosing Grade3->Interrupt Continue Continue Monitoring & this compound Dosing Resolved CPK Levels Resolved? Interrupt->Resolved Check->Continue Asymptomatic Check->Interrupt Symptomatic Reduce Resume at Reduced Dose Resolved->Reduce Yes DC Consider Permanent Discontinuation Resolved->DC No / Recurrent

Experimental Protocol Considerations

For designing preclinical or clinical studies, here are key points to document:

  • Baseline Measurement: Ensure a baseline CPK value is recorded for all subjects before administering the first dose of this compound [3].
  • Schedule: Define the frequency of CPK monitoring in the study protocol (e.g., Days 1, 8, and 15 of each 21-day cycle, or before each new cycle) [3] [2].
  • Grading and Action Plan: Pre-specify the criteria for dose modifications based on CPK elevation grades (using CTCAE guidelines) and associated symptoms. The management logic in the diagram above can serve as a template.

References

pimasertib skin rash acneiform dermatitis management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Presentation & Incidence

Pimasertib-related skin rash is characterized as an acneiform eruption, consistent with the class effects of MEK inhibitors [1]. Here is a summary of its clinical characteristics and incidence:

Feature Description
Clinical Presentation Papules and pustules, consistent with acneiform dermatitis [1].
Reported Severity Ranges from common adverse events to dose-limiting toxicities (DLTs), particularly at higher doses (≥120 mg/day) [1].
Body Location Information specific to this compound rash distribution is limited in search results. Acneiform eruptions from similar targeted therapies typically affect the face, scalp, and upper trunk [2].
Onset Onset timing for this compound is not explicitly detailed. Acneiform eruptions from EGFR inhibitors (as a reference) often occur within the first month of treatment [3].

| Key Clinical Findings | - A Phase I trial established the recommended Phase II dose (RP2D) as 60 mg twice daily, with DLTs including skin rash/acneiform dermatitis [1].

  • In a combination trial with FOLFIRI, the maximum tolerated dose (MTD) for this compound was 45 mg daily, with rash being a common treatment-emergent adverse event [4]. |

Mechanistic Insights

The skin toxicity of this compound is directly linked to its mechanism of action. The following diagram illustrates the relevant signaling pathway.

G Growth Factor Growth Factor Receptor (e.g., EGFR) Receptor (e.g., EGFR) Growth Factor->Receptor (e.g., EGFR) Binds GRB2-SOS Complex GRB2-SOS Complex Receptor (e.g., EGFR)->GRB2-SOS Complex Activates RAS RAS RAF RAF RAS->RAF Activates GRB2-SOS Complex->RAS Activates (GDP→GTP) MEK1/2 (this compound Target) MEK1/2 (this compound Target) RAF->MEK1/2 (this compound Target) Phosphorylates ERK1/2 ERK1/2 MEK1/2 (this compound Target)->ERK1/2 Phosphorylates Cell Nucleus Cell Nucleus ERK1/2->Cell Nucleus Translocates to Cellular Functions Cellular Functions (Proliferation, Differentiation, Survival) Cell Nucleus->Cellular Functions Regulates This compound This compound This compound->MEK1/2 (this compound Target) Inhibits

This compound is a selective, ATP-noncompetitive inhibitor of MEK1 and MEK2 kinases, which are critical components of the MAPK signaling pathway (RAS-RAF-MEK-ERK) [1] [5]. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of downstream ERK1/2. This pathway regulates key cellular functions, including proliferation and differentiation, in both malignant and normal cells, such as keratinocytes [5]. Inhibition of this pathway in skin cells is the primary cause of acneiform eruptions.

Management Strategies

While specific protocols for this compound-induced rash are not detailed in the search results, management strategies can be inferred from general principles for managing similar targeted therapy-induced rashes and recent studies on acneiform eruptions.

Prophylactic and Treatment Approaches

The table below summarizes potential management strategies based on practices for EGFR inhibitors and a 2025 study on topical treatments.

Strategy Application & Notes
Topical Antibiotics Clindamycin or erythromycin demonstrated highest effectiveness in a recent study, reducing lesion count and severity [3].
Topical Corticosteroids Used for anti-inflammatory effect (e.g., hydrocortisone 2.5%, alclometasone) [2] [3].
Oral Antibiotics Minocycline or doxycycline used for prophylaxis and treatment, especially for moderate cases [2].
Benzoyl Peroxide Showed significant efficacy in reducing lesion count and severity, often used in combination with topical antibiotics [3].
Dose Modification For grade 3 rash, a dose interruption until rash improves to grade ≤1 may be necessary [1] [2].

General supportive care includes using gentle skin moisturizers and broad-spectrum sunscreen (SPF ≥30), as the rash can be accompanied by dry skin and photosensitivity [2].

Guidelines for Preclinical and Clinical Development

For researchers designing trials involving this compound, proactive planning for dermatologic toxicity is crucial.

  • Toxicity Monitoring: In clinical trials, dermatologic events were closely monitored and graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE) [4] [3]. This should be a standard protocol.
  • Dose-Limiting Toxicity (DLT) Definition: Trials defined DLTs to include specific grade 3+ non-hematological toxicities (like rash), grade 4 neutropenia >5 days, febrile neutropenia, and grade 4 thrombocytopenia [4].
  • Dosing Schedule Optimization: Evidence suggests that a continuous twice-daily (bid) regimen was the preferred dosing schedule for this compound, improving the therapeutic profile and helping to manage toxicity [1].
  • Combination Therapy Caution: When this compound is combined with other agents (e.g., FOLFIRI or PI3K/mTOR inhibitors), the maximum tolerated dose (MTD) of this compound is often lower than its single-agent MTD due to overlapping toxicities [6] [4].

Experimental Protocol for Assessment

You can adapt this general framework for assessing skin rash in a preclinical or clinical setting.

  • Baseline Assessment: Perform a full dermatologic exam before treatment initiation. Document any pre-existing skin conditions.
  • Grading: Grade all skin reactions using the NCI CTCAE (v5.0) [3]. Key criteria include:
    • Grade 1 (Mild): Papules/pustules covering <10% of body surface area (BSA), no associated symptoms.
    • Grade 2 (Moderate): Papules/pustules covering 10-30% BSA, with associated symptoms (itching, tenderness); limiting instrumental Activities of Daily Living (ADL).
    • Grade 3 (Severe): Papules/pustules covering >30% BSA; limiting self-care ADL; associated with significant local infection requiring oral antibiotics.
  • Lesion Documentation: Record the anatomical distribution and perform lesion counts (papules, pustules) by a trained assessor [3].
  • Patient-Reported Outcomes (PROs): Utilize tools like the Dermatology Life Quality Index (DLQI) and a Visual Analog Scale (VAS) for itching/pain to quantify impact on quality of life [3].
  • Monitoring Schedule: Conduct assessments at baseline and at regular intervals (e.g., Weeks 2, 4, and 8) after treatment initiation [3].

Available evidence confirms that acneiform dermatitis is a major toxicity of this compound. While comprehensive management data is limited, the strategies outlined provide a rational starting point derived from MEK inhibitor class effects and management of similar toxicities.

References

pimasertib vs dacarbazine NRAS melanoma

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The table below summarizes key data from a phase II, randomized, controlled trial directly comparing Pimasertib and Dacarbazine in patients with untreated, unresectable NRAS-mutated cutaneous melanoma [1].

Feature This compound Dacarbazine (DTIC)
Mechanism of Action Selective, small-molecule inhibitor of MEK1/2 [2] [3] Alkylating agent (prodrug requiring metabolic activation) [4] [5]
Primary Endpoint: Median PFS 13 weeks [1] 7 weeks [1]
PFS Hazard Ratio (HR) 0.59 (95% CI: 0.42–0.83; p=0.0022) [1] -
Secondary Endpoint: Median OS 9 months [1] 11 months [1]
OS Hazard Ratio (HR) 0.89 (95% CI: 0.61–1.30) [1] -
Objective Response Rate (ORR) 27% [1] 14% [1]
Disease Control Rate (DCR) Higher than DTIC (Odds Ratio: 2.65) [1] Lower than this compound [1]
Most Common TEAEs Diarrhea (82%), Blood CPK increase (68%) [1] Nausea (41%), Fatigue (38%) [1]
Most Frequent Grade ≥3 AEs CPK increase (34%) [1] Neutropenia (15%) [1]
Serious Adverse Events 57% [1] 20% [1]

> Note on Overall Survival (OS) data: The similar OS between groups was likely confounded by the high crossover rate (64%) of patients from the dacarbazine arm to this compound after disease progression [1].

Mechanisms of Action

The two drugs work through fundamentally different pathways, visualized below.

g cluster_this compound This compound Mechanism cluster_dtic Dacarbazine Mechanism NRAS_mut Mutated NRAS MEK MEK1/2 NRAS_mut->MEK ERK pERK (Active) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK Inhibits DTIC Dacarbazine (Prodrug) Metabolism Hepatic Metabolism (CYP450) DTIC->Metabolism ActiveMetabolite Methyldiazonium Ion Metabolism->ActiveMetabolite DNA DNA Alkylation (O6-methylguanine) ActiveMetabolite->DNA Apoptosis DNA Damage & Apoptosis DNA->Apoptosis

  • This compound targets the MAPK signaling pathway downstream of NRAS. By selectively inhibiting MEK1/2, it blocks the phosphorylation of ERK (pERK), a key protein driving the proliferation and survival of cancer cells with NRAS mutations [2] [3].
  • Dacarbazine is an alkylating prodrug. Its mechanism involves hepatic conversion to an active metabolite that methylates DNA guanine bases. This causes DNA replication errors and triggers apoptosis, particularly in rapidly dividing cells [4] [5].

Key Experimental Protocols

For researchers designing similar studies, here are the core methodologies from the phase II trial and key mechanistic assays.

Clinical Trial Design (Phase II, NCT01693068) [1]
  • Patient Population: Adults with unresectable Stage IIIc or IV NRAS-mutated cutaneous melanoma, no prior systemic treatment for advanced disease.
  • Study Design: Open-label, 2:1 randomization (this compound : Dacarbazine).
  • Dosing:
    • This compound: 60 mg orally, twice daily, on a continuous 21-day cycle.
    • Dacarbazine: 1000 mg/m² intravenously, on Day 1 of each 21-day cycle.
  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).
  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR) per RECIST 1.1, Quality of Life (QoL), and Safety.
  • Statistical Analysis: PFS was compared using a stratified log-rank test. Hazard Ratios (HRs) and odds ratios were calculated with corresponding 95% confidence intervals.
Pharmacodynamic Assay for MEK Inhibition [2]
  • Objective: To confirm target engagement of this compound by measuring inhibition of phosphorylated ERK (pERK).
  • Methodology:
    • Sample Collection: Peripheral Blood Mononuclear Cells (PBMCs) were isolated from patient blood samples at predefined time points (e.g., pre-dose and 2 hours post-dose).
    • Analysis by Flow Cytometry: Fixed and permeabilized PBMCs were stained with fluorescently labeled antibodies specific for pERK (T202/Y204).
    • Measurement: Levels of intracellular pERK were quantified via flow cytometry. A substantial reduction in pERK signal post-treatment indicates successful pathway inhibition.

Research Context and Perspectives

  • Current Status: The development of this compound highlights the pursuit of targeted therapy for NRAS-mutant melanoma, an aggressive disease with limited treatment options [6]. While its efficacy is superior to chemotherapy, toxicity and durability of response remain challenges.
  • Resistance Mechanisms: Resistance in NRAS-driven melanomas treated with targeted therapies like MEK inhibitors can occur through both intrinsic and acquired mechanisms, often involving feedback loops and alternative survival pathways [6].
  • Novel Formulations: Research is ongoing to improve the therapeutic profile of this compound. A recent study designed a glutathione-activated prodrug (PROPIMA) loaded in liposomes to enhance tumor selectivity and prolong half-life [3].

References

pimasertib monotherapy vs combination PI3K inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data Comparison

Aspect Pimasertib + SAR245409 (Combination) This compound Alone (Monotherapy)
Objective Response Rate (ORR) 9.4% 12.1%
Median Progression-Free Survival (PFS) 7.23 months 9.99 months
6-Month PFS Rate 63.5% 70.8%
Discontinuation Rate 56.3% 57.6%
Conclusion Combination was not superior to monotherapy. Trial terminated early due to low ORR and high discontinuation rate [1].

Mechanism of Action & Rationale for Combination

The therapeutic strategy of combining MEK and PI3K inhibitors is designed to target two critical, interconnected pathways that cancer cells often use to survive and grow.

The DOT script below maps out the signaling pathways and how the inhibitors target them.

G cluster_extra cluster_pathway1 MAPK/MEK Pathway cluster_pathway2 PI3K/AKT/mTOR Pathway cluster_inhibitors Inhibitors Extracellular\nSignals Extracellular Signals RTK RTK Extracellular\nSignals->RTK KRAS KRAS RTK->KRAS PI3K PI3K RTK->PI3K RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Growth &\nProliferation Cell Growth & Proliferation ERK->Cell Growth &\nProliferation S6K S6K ERK->S6K Crosstalk & Feedback PIP2 to PIP3 PIP2 to PIP3 PI3K->PIP2 to PIP3 AKT AKT PIP2 to PIP3->AKT mTORC1/2 mTORC1/2 AKT->mTORC1/2 mTORC1/2->S6K S6K->Cell Growth &\nProliferation This compound\n(MEK Inhibitor) This compound (MEK Inhibitor) This compound\n(MEK Inhibitor)->MEK Inhibits SAR245409\n(PI3K Inhibitor) SAR245409 (PI3K Inhibitor) SAR245409\n(PI3K Inhibitor)->PI3K Inhibits

The diagram shows how the MAPK/MEK and PI3K/AKT/mTOR pathways operate in parallel, both converging to promote cell growth and proliferation. Key points include:

  • Pathway Interdependence: When one pathway is blocked (e.g., MEK with this compound), cancer cells can use the other (e.g., PI3K) as an escape route, leading to compensatory signaling and drug resistance [2].
  • Combination Rationale: Simultaneously inhibiting both MEK and PI3K nodes aims to preempt this adaptation, inducing a stronger synergistic antitumor effect and overcoming de novo or acquired resistance [3] [4].

Preclinical Evidence & Experimental Protocols

Preclinical studies using advanced techniques support the synergistic potential of this combination, even if it was not fully realized in the cited clinical trial.

Fluorescence Resonance Energy Transfer (FRET) Imaging

This protocol was used to quantitatively measure kinase activity in live cells.

  • Objective: To visualize and quantify the real-time activity of ERK and S6K kinases in response to this compound and SAR245409 in live ovarian mucinous carcinoma (OMC) cells [4].
  • Key Reagents & Cell Lines:
    • Inhibitors: this compound (MEK inhibitor) and SAR245409 (PI3K/mTOR inhibitor).
    • Biosensors: Genetically encoded FRET biosensors for ERK and S6K activity.
    • Cell Lines: A panel of 6 OMC cell lines with varying mutational backgrounds (e.g., KRAS, PIK3CA, BRAF mutations).
  • Methodology Workflow:
    • Cell Preparation: Transfert OMC cells with the FRET biosensors.
    • Drug Treatment: Expose cells to a range of concentrations of this compound and SAR245409, both alone and in combination.
    • Image Acquisition: Use time-lapse microscopy to capture FRET signals before and after treatment.
    • Data Analysis: Calculate the FRET ratio, which correlates with kinase activity. Analyze the relationship between kinase inhibition and biological outcomes (proliferation and apoptosis).
  • Synergy Quantification: The Chou-Talalay method was used to calculate Combination Index (CI) values. A CI < 1 indicates synergy [4].
  • Key Finding: The combination of SAR245409 and this compound showed strong synergistic antitumor effects (CI: 0.03–0.5) across all OMC cell lines, regardless of their specific mutations [4].

Future Directions and Alternative Strategies

The clinical results suggest that effectively targeting these complex pathways is challenging. Current research is exploring new strategies to improve efficacy and manage side effects.

  • Multi-Node Inhibition: Instead of combining separate drugs, new agents like gedatolisib and the combination of sapanisertib + serabelisib simultaneously target multiple nodes (e.g., PI3K and mTORC1/2). This approach can more completely suppress the pathway and prevent feedback reactivation that occurs with single-node inhibitors [5] [6] [7].
  • Managing Metabolic Side Effects: A common challenge with PI3K/AKT pathway inhibitors is treatment-induced hyperglycemia and hyperinsulinemia. Preclinical studies show that combining these inhibitors with an insulin-suppressing diet can improve antitumor efficacy and reduce toxicity [5].
  • For clinical decision-making, the existing trial evidence does not support the superiority of the combination over this compound monotherapy in the tested population [1].
  • For research and drug development, the concept remains relevant. Focus is shifting towards next-generation multi-node inhibitors and strategies to manage compensatory mechanisms and metabolic side effects [5].

References

pimasertib efficacy comparison other MEK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

MEK Inhibitor Efficacy Comparison

The table below summarizes comparative efficacy data from a preclinical study on Low-Grade Serous Ovarian Cancer (LGSC) cell lines and clinical trial results for Pimasertib combinations [1] [2].

Inhibitor Context of Data Key Efficacy Findings Notes / Reference Compound
Trametinib Preclinical (LGSC cell lines) Most potent anti-proliferative effects; greatest inhibition of ERK phosphorylation [1]. Serves as a reference for potency in the study [1].
This compound Clinical (Phase Ib combo trial) Limited anti-tumor activity in advanced solid tumors when combined with Voxtalisib (PI3K/mTOR inhibitor) [2]. Combination showed poor long-term tolerability [2].
Selumetinib Preclinical (LGSC cell lines) Anti-proliferative efficacy correlated with degree of ERK inhibition [1]. Less potent than Trametinib in the same model [1].
Binimetinib Preclinical (LGSC cell lines) Anti-proliferative efficacy correlated with degree of ERK inhibition [1]. Less potent than Trametinib in the same model [1].
Refametinib Preclinical (LGSC cell lines) Anti-proliferative efficacy correlated with degree of ERK inhibition [1]. Less potent than Trametinib in the same model [1].

Experimental Protocols from Research

Understanding the methodology behind the data is crucial for interpretation. Here are the experimental protocols from the key studies cited.

  • Comparative MEK Inhibitor Study [1]

    • Cell Lines: 10 novel patient-derived LGSC cell lines.
    • Drugs Tested: Trametinib, selumetinib, binimetinib, refametinib.
    • Assays: Cell proliferation, apoptosis, and cell viability assays were used to determine drug efficacy.
    • On-target Activity Measurement: Western blotting and isoelectric point focusing were used to measure inhibition of ERK1/2 phosphorylation (pERK).
  • This compound Clinical Trial [2]

    • Study Design: Phase Ib, open-label, non-randomized, dose-escalation and expansion study.
    • Patient Population: Adults with advanced solid tumors (e.g., pancreatic, NSCLC, CRC, melanoma), some with MAPK or PI3K pathway alterations.
    • Treatment: this compound was combined with voxtalisib (a PI3K/MTOR inhibitor) in 21-day cycles.
    • Endpoints: Primary endpoints were safety and determination of the Maximum Tolerated Dose (MTD). Tumor response was assessed using RECIST v1.1 criteria.

MAPK Signaling Pathway

The MEK inhibitors discussed, including this compound, target the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer [3] [4]. The diagram below illustrates this pathway and the site of MEK inhibition.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS (GTP-bound) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NUC Nucleus ERK->NUC PP Proliferation Survival Differentiation NUC->PP MEKi MEK Inhibitors (e.g., this compound, Trametinib) MEKi->MEK  Inhibits

Key Insights on MEK Inhibition Strategy

  • Combination Therapy is Promising but Challenging: Preclinical data suggests combining MEK inhibitors with other agents like CDK4/6 inhibitors can be highly synergistic, inducing cell cycle arrest and immune responses [5]. However, as seen with this compound and Voxtalisib, clinical application can be limited by toxicity [2].
  • Not All MEK Inhibitors Are Equal: The preclinical comparison suggests Trametinib may have greater potency than other MEK inhibitors in certain cancer models [1]. This highlights that efficacy can vary even within the same drug class.
  • This compound is Under Investigation: this compound remains an investigational drug. Research is ongoing to improve its profile, such as developing novel prodrugs (e.g., PROPIMA) to enhance selectivity and reduce toxicity [6].

References

pimasertib synergistic effects PI3K/mTOR inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Drug Combinations with Pimasertib

The table below summarizes key findings on the synergistic effects of this compound when combined with PI3K/mTOR pathway inhibitors.

PI3K/mTOR Inhibitor Cancer Type (Cell Lines) Combination Index (CI) Key Experimental Findings Citation
SAR245409 (Voxtalisib) Ovarian Mucinous Carcinoma (6 OMC lines, e.g., MCAS, OAW42) 0.03 - 0.50 Synergistic growth inhibition; induced apoptosis; suppressed S-phase population. [1] [2] [3]
SAR245409 (Voxtalisib) Endometrial Carcinoma (6 of 12 lines, e.g., Ishikawa, HEC-1) 0.07 - 0.46 Synergistic effect in this compound-sensitive lines; increased G1-phase cell population. [4] [5]

The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The lower the CI value, the stronger the synergistic effect [1] [5].

Detailed Experimental Protocols

The synergistic data were generated using standard preclinical research methodologies. Here are the protocols from the key studies:

  • Cell Viability Assay: The anti-proliferative effects of the drugs, both alone and in combination, were assessed using the methyl thiazolyl tetrazolium (MTT) assay [2] [4]. Cells were exposed to a range of drug concentrations for a specified period (e.g., 72 hours) to determine the half-maximal inhibitory concentration (IC₅₀) and to conduct combination studies.
  • Synergy Calculation: The Chou-Talalay method was used to calculate the Combination Index (CI). This method involves exposing cells to drugs at fixed concentration ratios (based on their individual IC₅₀ values) and using specialized software to compute the CI, which quantifies the degree of synergy [1] [5].
  • Apoptosis Assay: Induction of programmed cell death (apoptosis) was evaluated using Annexin V staining followed by flow cytometry. This method distinguishes early and late apoptotic cells by detecting the translocation of phosphatidylserine to the outer leaflet of the cell membrane [2].
  • Cell Cycle Analysis: The effect of the drug combination on the cell cycle was determined by flow cytometric analysis of cellular DNA content. Cells are stained with a fluorescent dye like propidium iodide, which allows for the quantification of cell populations in different cell cycle phases (sub-G1, G1, S, G2/M) [4].
  • Kinase Activity Monitoring: A specialized technique, Fluorescence Resonance Energy Transfer (FRET) imaging, was used in live cells to quantitatively monitor the activity of key kinases like ERK (MAPK pathway) and S6K (PI3K/mTOR pathway) in real-time under drug treatment [1] [2].

Mechanism of Action & Signaling Pathways

The rationale for combining these inhibitors lies in the cross-talk and feedback loops between the MAPK and PI3K/AKT/mTOR pathways, which are frequently co-activated in cancers. The following diagram illustrates the targeted pathways and the mechanism behind the synergy.

fascia Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs Bind RAS RAS RTKs->RAS Activates PI3K PI3K RTKs->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Cell Proliferation\n& Survival Cell Proliferation & Survival ERK->Cell Proliferation\n& Survival Promotes Feedback Loop Feedback Loop ERK->Feedback Loop PIP2 to PIP3 PIP2 to PIP3 PI3K->PIP2 to PIP3 Converts AKT AKT PIP2 to PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Growth\n& Protein Synthesis Cell Growth & Protein Synthesis mTOR->Cell Growth\n& Protein Synthesis Promotes This compound This compound This compound->MEK Inhibits PI3K/mTOR Inhibitor\n(e.g., SAR245409) PI3K/mTOR Inhibitor (e.g., SAR245409) PI3K/mTOR Inhibitor\n(e.g., SAR245409)->PI3K Inhibits PI3K/mTOR Inhibitor\n(e.g., SAR245409)->mTOR Inhibits Feedback Loop->PI3K

The combination strategy effectively blocks two major, interconnected cancer growth pathways. Inhibiting one pathway can lead to compensatory activation of the other, a common resistance mechanism. Dual inhibition overcomes this adaptive resistance, leading to more potent and sustained anti-tumor effects [2] [4] [6].

Interpretation and Research Context

  • The findings are preclinical: The data presented here are from in vitro studies on cancer cell lines. Further research, including in vivo animal studies and clinical trials, is necessary to establish the efficacy and safety of these combinations in humans.
  • Synergy is context-dependent: The synergistic effect was not universal; it was particularly strong in cell lines that were already sensitive to this compound alone (IC₅₀ ≤ 5 μM) [4] [5]. This highlights the importance of patient stratification in clinical development.
  • Dual mTORC1/2 inhibition may be key: One study noted that combining this compound with rapamycin (an mTORC1 inhibitor) did not show synergy, whereas the combination with SAR245409 (a dual PI3K/mTOR inhibitor) did. This suggests that simultaneously inhibiting mTORC1, mTORC2, and PI3K may be more effective for achieving synergy with MEK inhibition [4].

References

pimasertib overall survival progression-free survival data

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data Summary

Measure Pimasertib (n=130) Dacarbazine (DTIC) (n=64) Statistical Result
Median PFS 13 weeks 7 weeks HR 0.59 (95% CI 0.42–0.83); p=0.0022 [1]
6-Month PFS Rate 17% 9% -
Median OS 9 months 11 months HR 0.89 (95% CI 0.61–1.30); not significant [1]
Objective Response Rate (ORR) 27% 14% Odds Ratio 2.24 (95% CI 1.00–4.98); p=0.0453 [1]
Most Common TEAEs Diarrhea (82%), blood CPK increase (68%) [1] Nausea (41%), fatigue (38%) [1] -
Most Frequent Grade ≥3 AEs CPK increase (34%) [1] Neutropenia (15%) [1] -
Serious Adverse Events 57% 20% -

Experimental Protocol Details

To help you evaluate the quality of this data, here are the key methodological details from the clinical trial.

  • Trial Design: This was a Phase II, multicenter, open-label, randomized, controlled trial (ClinicalTrials.gov Identifier: NCT01693068) [1] [2].
  • Patient Population: The study enrolled 194 patients with untreated, unresectable Stage IIIc or Stage IV NRAS-mutated cutaneous melanoma [1]. Patients were randomized in a 2:1 ratio to receive either this compound or dacarbazine.
  • Interventions:
    • This compound: 60 mg, administered orally twice daily on a 21-day cycle [1].
    • Dacarbazine (DTIC): 1000 mg/m², administered intravenously on Day 1 of each 21-day cycle [1].
  • Key Endpoints:
    • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS) [1].
    • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), quality of life (QoL), and safety [1].
  • Crossover Design: A critical feature influencing OS results was that 64% of patients in the dacarbazine arm crossed over to receive this compound after disease progression [1]. This likely confounded the comparison of overall survival between the two groups.

Drug Mechanism and Context

This compound is a selective small-molecule inhibitor of MEK1 and MEK2, key proteins in the MAPK signaling pathway [1]. This pathway is often dysregulated in cancer. The following diagram illustrates its targeted role in the cellular signaling cascade.

G NRAS NRAS Mutation MAPK_Pathway MAPK Signaling Pathway (NRAS -> RAF -> MEK -> ERK) NRAS->MAPK_Pathway MEK MEK Protein MAPK_Pathway->MEK Outcomes Cellular Outcomes: Proliferation, Survival MEK->Outcomes This compound This compound (MEK Inhibitor) This compound->MEK Inhibits

The study was set in a context where no targeted therapies were available for NRAS-mutated melanoma, creating a significant unmet need [1]. At the time of the trial's initiation, dacarbazine was a standard of care, though immune checkpoint inhibitors like nivolumab and pembrolizumab were later approved [1].


Research Conclusions and Future Directions

  • Efficacy Conclusion: this compound demonstrated statistically significant and clinically relevant activity in NRAS-mutated melanoma by improving PFS and ORR compared to chemotherapy [1].
  • Safety Conclusion: The safety profile of this compound was considered manageable and consistent with the known class effects of MEK inhibitors, though it required careful monitoring [1].
  • Research Status: this compound remains an investigational drug and has not received regulatory approval for any cancer indication [3] [4]. Current research is exploring its use in novel formulations, such as glutathione-activated prodrugs to improve selectivity, and in combination with other agents like the immunotherapy bintrafusp alfa for treating brain metastases [5] [3].

References

Pimasertib Objective Response Rate in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the ORR for pimasertib from key clinical studies.

Trial Description Phase Patient Population Treatment Regimen Objective Response Rate (ORR) Citation
EMR 20006-012 [1] [2] II Recurrent unresectable borderline or low-grade ovarian cancer This compound alone 12.1% [1] [2]
EMR 20006-012 [1] [2] II Recurrent unresectable borderline or low-grade ovarian cancer This compound + SAR245409 (PI3K inhibitor) 9.4% [1] [2]
FIRELIGHT-1 (Planned) [3] II RAF-altered solid tumors DAY101 (pan-RAF inhibitor) + this compound Primary endpoint is ORR; results not yet reported [3]
Phase Ib/II Study [4] Ib Advanced solid tumors This compound + Voxtalisib (PI3K/mTOR inhibitor) 5% (across all dose escalation and expansion cohorts) [4]
Phase I Trial [5] I Refractory advanced solid tumors This compound + Temsirolimus (mTOR inhibitor) Best response was Stable Disease in 17/26 patients; no ORR reported [5]

Understanding RECIST Criteria for ORR Assessment

In the trials cited, ORR was evaluated using RECIST 1.1 (Response Evaluation Criteria in Solid Tumors, version 1.1) [6] [3]. Here is a detailed overview of this key methodology:

  • Purpose: RECIST is a standardized, anatomic-based set of rules used to objectively assess whether cancer patients receiving treatment experience a change in tumor burden [6].
  • Core Concept - Tumor Burden: Tumor burden is quantified by measuring the size of specific "target lesions" on radiological scans like CT or MRI [6].
  • Measurement Method: RECIST 1.1 uses unidimensional measurements (the longest diameter) of target lesions. It specifies a maximum of 5 total target lesions (with a maximum of 2 per organ) to represent the overall tumor burden at baseline [6].
  • ORR Calculation: ORR is defined as the sum of the Complete Response (CR) and Partial Response (PR) rates [6].
    • Complete Response (CR): Disappearance of all target and non-target lesions [6].
    • Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions, compared to the baseline sum, with no progression of non-target lesions or appearance of new lesions [6].

The diagram below illustrates the workflow for assessing tumor response using RECIST 1.1 criteria.

recist_workflow Start Baseline Assessment C1 1. Identify & Measure Target Lesions (Max 5 total, 2 per organ) Start->C1 C2 2. Identify Non-Target Lesions C1->C2 C3 Follow-Up Assessment (After treatment cycles) C2->C3 C4 3. Re-measure Target Lesions & Re-assess Non-Target/New Lesions C3->C4 Decision 4. Compare to Nadir (Best previous response) C4->Decision CR Complete Response (CR) Disappearance of all lesions Decision->CR All lesions gone PR Partial Response (PR) ≥30% decrease in sum of target lesions Decision->PR Shrinkage ≥30% SD Stable Disease (SD) Neither PR nor PD criteria met Decision->SD Shrinkage <30% & Growth <20% PD Progressive Disease (PD) ≥20% increase in sum of target lesions OR new lesions Decision->PD Growth ≥20% OR New Lesions ORR Objective Response Rate (ORR) = CR + PR CR->ORR PR->ORR

Research Context and Key Combinations

The data indicates that this compound's development has largely focused on combination therapies to overcome resistance in the MAPK pathway.

  • Rationale for Combination Therapy: The MAPK pathway (targeted by MEK inhibitors like this compound) has extensive cross-talk with other signaling pathways, particularly the PI3K/AKT/mTOR pathway. Inhibiting one can lead to compensatory activation of the other, causing resistance [5] [4]. This is why many trials tested this compound with PI3K or mTOR inhibitors.
  • Comparison with Other MEK Inhibitor Combinations: Another recent study (NCT04967079) combining a different MEK inhibitor (trametinib) with a pan-RTK inhibitor (anlotinib) reported a much higher ORR of 65% in patients with advanced non-G12C KRAS-mutant NSCLC [7]. This highlights the variability in efficacy between different MEK inhibitor-based combinations and their specific partners.

References

Experimental Data on Pimasertib & SAR245409 Combination

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core quantitative findings from the study that utilized FRET imaging to analyze the effects of the MEK inhibitor Pimasertib and the PI3K/mTOR inhibitor SAR245409 (voxtalisib) in Ovarian Mucinous Carcinoma (OMC) cell lines [1] [2].

Aspect Experimental Findings
Overall Synergy Combination treatment showed strong synergy across 6 OMC cell lines (Combination Index, CI: 0.03-0.5; CI < 1 indicates synergy) [1] [2].
Apoptosis Induction Marked increase in sub-G1 population and Annexin V-positive cells (apoptosis) with the combination in MCAS, OAW42, and JHOM-2B cells [2].
FRET Imaging (ERK Activity) This compound inhibition of ERK (via FRET biosensor) induced anti-proliferation and apoptosis in a dose-dependent manner in MCAS and OAW42 cells [1] [2].
FRET Imaging (S6K Activity) SAR245409 inhibition of S6K (via FRET biosensor) suppressed proliferation in a threshold manner; apoptosis was only induced in OAW42 cells [1] [2].
Cell Line Mutations Cell lines used harbored various mutations (e.g., MCAS: KRAS & PIK3CA; JHOM-2B: BRAF & mTOR; OAW42: PIK3CA) [1] [2]. Synergy was observed independently of the KRAS or PIK3CA mutational status [2].

Detailed Experimental Protocols

The study employed several key experimental methods to obtain these results. Here are the detailed protocols for the core techniques [1] [2]:

Cell Viability and Synergy Assay
  • Method: Methyl Thiazolyl Tetrazolium (MTT) Assay.
  • Procedure: Cells were exposed to serial dilutions of this compound and/or SAR245409. After a set incubation period, the MTT reagent was added. Metabolically active cells convert MTT into purple formazan crystals, which are solubilized and quantified by measuring the absorbance. The data was analyzed using the Chou-Talalay method to calculate the Combination Index (CI) for determining synergy (CI < 1), additive effect (CI = 1), or antagonism (CI > 1).
Fluorescence Resonance Energy Transfer (FRET) Imaging
  • Purpose: To quantitatively monitor the dynamic activity of ERK (in the MAPK pathway) and S6K (in the PI3K/mTOR pathway) in live cells.
  • Biosensors: Genetically encoded FRET biosensors for ERK and S6K were used.
  • Imaging Procedure:
    • OMC cells (MCAS, OAW42) were transfected or transduced with the FRET biosensors.
    • Live cells were treated with inhibitors and imaged over time (time-lapse imaging) using a microscope equipped with filters for FRET (typically exciting the CFP donor and measuring emission from the YFP acceptor).
    • The FRET efficiency, which correlates with kinase activity, was calculated based on the ratio of YFP to CFP emission.
  • Data Application: The kinase activity data from FRET was used to derive a mathematical model associating S6K or ERK activities with the cytostatic (anti-proliferation) and cytotoxic (apoptosis) effects of the drugs.
Apoptosis Analysis
  • Method 1: Flow Cytometry for Cell Cycle/Sub-G1 Analysis
    • Procedure: Treated cells were fixed, stained with a DNA-binding dye like Propidium Iodide (PI), and analyzed by flow cytometry. The sub-G1 peak, representing cells with fragmented DNA (a hallmark of apoptosis), was quantified.
  • Method 2: Annexin V Assay
    • Procedure: Live cells were stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is externalized on the cell membrane during early apoptosis. PI stains cells with compromised membrane integrity (late apoptosis/necrosis). The populations were distinguished and quantified using flow cytometry.

Signaling Pathways & Experimental Workflow

The diagrams below illustrate the molecular pathways targeted in this study and the sequential flow of the key experiments.

Growth_Factors Growth Factors/Receptor Tyrosine Kinases (RTKs) RAS RAS (e.g., KRAS) Growth_Factors->RAS PI3K PI3K Growth_Factors->PI3K RAF RAF RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK MEK->ERK Cell_Processes Cell Proliferation & Survival ERK->Cell_Processes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K S6K->Cell_Processes This compound This compound (MEKi) This compound->MEK SAR245409 SAR245409 (PI3K/mTORi) SAR245409->PI3K SAR245409->mTOR

Diagram Title: Targeted Signaling Pathways in the Combination Study

This diagram shows the two key pathways investigated: the MAPK pathway (RAS-RAF-MEK-ERK) and the PI3K/AKT/mTOR pathway. This compound inhibits MEK, while SAR245409 dually targets PI3K and mTOR. The study used FRET biosensors to directly measure the activity of ERK and S6K kinases [1] [2].

Start 1. Cell Line Preparation (6 OMC lines with known mutations) Step2 2. Treatment with Inhibitors (this compound and/or SAR245409) Start->Step2 Step3 3. Functional & Molecular Analysis Step2->Step3 MTT MTT Assay (Cell Viability & Synergy) Step3->MTT FRET FRET Imaging (Live-cell ERK/S6K Activity) Step3->FRET WB Immunoblotting (Target Phosphorylation) Step3->WB Flow Flow Cytometry (Apoptosis/Cell Cycle) Step3->Flow Step4 4. Data Integration & Modeling MTT->Step4 FRET->Step4 WB->Step4 Flow->Step4

Diagram Title: High-Level Experimental Workflow

Interpretation of Findings

The application of FRET imaging in this study was pivotal. It moved beyond static snapshots of protein phosphorylation (like western blotting) to provide dynamic, quantitative data on kinase activity in live cells. This allowed the researchers to directly link the degree of ERK and S6K inhibition to the biological outcomes (proliferation arrest and apoptosis), revealing differential and cell-line-specific effects that underpinned the synergistic drug interaction [1] [2].

References

Pimasertib vs. Alternatives: Efficacy and Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from clinical studies on Pimasertib, including its activity as a monotherapy and in combination with other drugs.

Cancer Type / Context Comparison / Regimen Key Efficacy Findings Key Safety Findings Source (Trial/Study)

| Low-Grade Serous Ovarian Cancer (LGSOC) | this compound vs. This compound + SAR245409 (PI3K inhibitor) [1] | • ORR: 5% with this compound monotherapy vs. 13% with combination [1]. • PFS: No significant difference between arms [1]. | Most common treatment-related AEs: Diarrhea, rash, nausea, acneiform dermatitis [1]. | Phase II (NCT00982865) [1] | | Advanced Solid Tumors | this compound + Voxtalisib (PI3K/mTOR inhibitor) combination [2] | • ORR: 6% (1 CR, 5 PRs in 110 eval. patients) [2]. • Disease Control (SD): 46% [2]. | Most frequent TEAEs: Diarrhea (75%), fatigue (57%), nausea (50%). Poor long-term tolerability with 26% discontinuing due to TEAEs [2]. | Phase Ib (NCT01390818) [2] | | Advanced Solid Tumors | this compound monotherapy (dose-finding) [3] | • Demonstrated target engagement (reduced pERK) [3]. • Half-life of ~5 hours supported a continuous BID dosing schedule [3]. | Common DLTs: Skin rash, serous retinal detachment. RP2D established as 60 mg BID continuous dosing [3]. | Phase I (NCT00982865) [3] | | Advanced Hematologic Malignancies | this compound monotherapy [4] | • Best response: Primarily Stable Disease (SD) in 39/58 evaluable patients [4]. • One patient with N-Ras mutant ALL achieved CRi [4]. | MTD for continuous dosing: 60 mg BID. Tolerability profile was manageable [4]. | Phase I (NCT00957580) [4] |

Experimental Protocols and Methodologies

For researchers, here are the key methodological details from the cited studies:

  • In Vitro Cytotoxicity (MTT) Assay: Used to determine the anti-proliferative effect of this compound and its prodrug (PROPIMA) on human melanoma cell lines (e.g., A375). Cells are treated with varying drug concentrations for up to 72 hours. After incubation, MTT solution is added, and the resulting formazan crystals are dissolved. Cell viability is calculated based on optical density measurement [5].
  • Western Blot Analysis: Employed to confirm the drug's mechanism of action by measuring levels of phosphorylated ERK (pERK) and total ERK in treated cells. This verifies the inhibition of the MEK target within the MAPK signaling pathway [5].
  • Pharmacodynamic Assessment in Clinical Trials: In phase I trials, blood samples (peripheral blood mononuclear cells - PBMCs) were collected from patients at predefined time points. Levels of intracellular pERK were measured via flow cytometry to demonstrate target inhibition and guide dosing schedule selection [3] [4] [2].
  • GSH-Activated Prodrug Release Experiment: The novel prodrug PROPIMA was incubated with a 10 mM glutathione (GSH) solution at 37°C to mimic the intracellular tumor environment. Drug release (conversion to active this compound) was monitored over time using HPLC analysis [5].

Signaling Pathways and Drug Mechanisms

This compound is a selective oral inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently dysregulated in cancer [3] [4]. The following diagram illustrates this pathway and this compound's role within it.

G Start Growth Factor Stimulation RTK Receptor Tyrosine Kinase (RTK) Start->RTK RAS RAS (GTPase) RTK->RAS RAF RAF RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Outcome Altered Gene Expression Cell Proliferation & Survival ERK->Outcome This compound This compound Inhibition This compound->MEK

A key resistance mechanism to MEK inhibition is the compensatory activation of the PI3K/AKT/mTOR pathway [6] [2]. This provides the rationale for combining this compound with PI3K/mTOR inhibitors, as tested in clinical trials [1] [2].

Interpretation of Available Evidence

  • Therapeutic Niche: this compound has shown the most promising clinical activity in low-grade serous ovarian cancer (LGSOC), a malignancy often resistant to standard chemotherapy [1].
  • Combination Strategy: The primary strategy for this compound has been dual pathway inhibition, particularly combining it with PI3K/mTOR inhibitors to overcome intrinsic resistance [6] [2].
  • Comparative Efficacy: While direct head-to-head data with standard chemotherapy is limited, this compound's activity appears modest as a single agent. Its potential may lie in combination regimens for specific, molecularly-defined patient populations [1] [2].
  • Novel Formulations: Recent preclinical research focuses on improving this compound's selectivity and pharmacokinetics, such as developing a glutathione-activated prodrug (PROPIMA) encapsulated in liposomes to enhance tumor targeting [5].

References

Pimasertib Disease Control Rate in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Trial Phase / Design Comparator Disease Control Rate (DCR) Key Efficacy Findings

| NRAS-mutated Cutaneous Melanoma [1] | Phase II, Randomized (N=194) | Dacarbazine (DTIC) | Pimasertib: 33% (Investigator-evaluated) [1] DTIC: 16% (Investigator-evaluated) [1] | - ORR: 27% vs 14% (this compound vs DTIC) [1]

  • Median PFS: 13 vs 7 weeks [1] | | Borderline or Low-Grade Ovarian Cancer [2] | Phase II, Randomized (N=65) | this compound + SAR245409 (PI3Ki) | This compound monotherapy: 47% (Investigator-evaluated) [2] This compound + SAR245409: 59% (Investigator-evaluated) [2] | - ORR: 13% vs 28% (monotherapy vs combination) [2]
  • No significant PFS difference between arms [2] | | Advanced Solid Tumours (Multiple types) [3] | Phase Ib, Dose-escalation & Expansion (N=146) | this compound + Voxtalisib (PI3K/mTORi) | Combination: 52% (46% had Stable Disease + 5% PR + 1% CR) [3] | - Limited anti-tumor activity noted [3]
  • Poor long-term tolerability [3] |

Detailed Experimental Protocols

Here are the methodologies for the key clinical trials cited above.

Phase II Trial in NRAS-mutated Melanoma (NCT01693068) [1]
  • Objective: To compare the efficacy and safety of this compound versus dacarbazine (the then standard of care).
  • Patient Population: 191 treated patients with unresectable Stage IIIc or IV NRAS-mutated cutaneous melanoma.
  • Study Design: Patients were randomized in a 2:1 ratio to receive either:
    • This compound: 60 mg, orally, twice daily on a 21-day cycle.
    • Dacarbazine: 1000 mg/m², intravenously, on Day 1 of each 21-day cycle.
  • Endpoints: The primary endpoint was investigator-assessed Progression-Free Survival (PFS). Secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), Disease Control Rate (DCR), and safety. Tumor response was assessed per RECIST 1.1 criteria.
Phase II Trial in Borderline or Low-Grade Ovarian Cancer (NCT01390818) [2]
  • Objective: To compare the efficacy of this compound alone versus in combination with the PI3K inhibitor SAR245409.
  • Patient Population: 65 patients with previously treated, unresectable borderline or low-grade ovarian cancer.
  • Study Design: Patients were randomized to receive:
    • Arm A: this compound alone.
    • Arm B: this compound + SAR245409.
  • Endpoints: The primary endpoint was progression-free survival (PFS). Tumor response was evaluated by investigators using RECIST 1.1.
Phase Ib Trial in Advanced Solid Tumours (NCT01390818) [3]
  • Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound in combination with voxtalisib.
  • Patient Population: 146 patients with advanced solid tumors, including specific cohorts with tumors harboring MAPK or PI3K pathway alterations.
  • Study Design: The study included a dose-escalation phase using a "3 + 3" design, followed by a dose-expansion phase.
  • Dosing: The RP2D was established as this compound 60 mg and voxtalisib 70 mg, taken orally once daily.
  • Endpoints: Primary endpoints were safety and tolerability. Antitumor activity (ORR, DCR) was a secondary endpoint, assessed by RECIST 1.1.

This compound's Mechanism of Action

The following diagram illustrates the targeted signaling pathway of this compound and the rationale for its combination with PI3K/mTOR inhibitors.

g Growth_Factors Growth Factor Stimulation Receptor Cell Surface Receptor Growth_Factors->Receptor RAS RAS (e.g., NRAS) Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Phosphorylates Compensatory Compensatory Pathway Activation MEK->Compensatory Inhibition induces Cell_Prolif Cell Proliferation & Survival ERK->Cell_Prolif This compound This compound This compound->MEK  Inhibits AKT AKT PI3K->AKT mTOR mTOR mTOR->Cell_Prolif AKT->mTOR Compensatory->PI3K PI3Ki PI3K/mTOR Inhibitor (e.g., Voxtalisib, SAR245409) PI3Ki->PI3K  Inhibits

The diagram shows that this compound selectively inhibits MEK1/2, key proteins in the MAPK signaling pathway, which is frequently dysregulated in cancers like NRAS-mutant melanoma [1] [4]. Inhibiting this pathway suppresses the proliferation and survival of cancer cells. However, a known resistance mechanism is the compensatory activation of the parallel PI3K/mTOR pathway [3]. This provides the rationale for combining this compound with a PI3K/mTOR inhibitor (e.g., voxtalisib or SAR245409) to achieve dual pathway inhibition and enhanced antitumor activity [2] [3].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

431.01422 Da

Monoisotopic Mass

431.01422 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6ON9RK82AL

Wikipedia

Pimasertib

Dates

Last modified: 08-15-2023
1: Zhang Y, Xue D, Wang X, Lu M, Gao B, Qiao X. Screening of kinase inhibitors targeting BRAF for regulating autophagy based on kinase pathways. Mol Med Rep. 2014 Jan;9(1):83-90. doi: 10.3892/mmr.2013.1781. Epub 2013 Nov 7. PubMed PMID: 24213221.
2: Park SJ, Hong SW, Moon JH, Jin DH, Kim JS, Lee CK, Kim KP, Hong YS, Choi EK, Lee JS, Lee JL, Kim TW. The MEK1/2 inhibitor AS703026 circumvents resistance to the BRAF inhibitor PLX4032 in human malignant melanoma cells. Am J Med Sci. 2013 Dec;346(6):494-8. doi: 10.1097/MAJ.0b013e318298a185. PubMed PMID: 24051957.
3: Sarris EG, Syrigos KN, Saif MW. Novel agents and future prospects in the treatment of pancreatic adenocarcinoma. JOP. 2013 Jul 10;14(4):395-400. doi: 10.6092/1590-8577/1654. PubMed PMID: 23846936.
4: Yoon J, Koo KH, Choi KY. MEK1/2 inhibitors AS703026 and AZD6244 may be potential therapies for KRAS mutated colorectal cancer that is resistant to EGFR monoclonal antibody therapy. Cancer Res. 2011 Jan 15;71(2):445-53. doi: 10.1158/0008-5472.CAN-10-3058. Epub 2010 Nov 30. PubMed PMID: 21118963.
5: Kim K, Kong SY, Fulciniti M, Li X, Song W, Nahar S, Burger P, Rumizen MJ, Podar K, Chauhan D, Hideshima T, Munshi NC, Richardson P, Clark A, Ogden J, Goutopoulos A, Rastelli L, Anderson KC, Tai YT. Blockade of the MEK/ERK signalling cascade by AS703026, a novel selective MEK1/2 inhibitor, induces pleiotropic anti-myeloma activity in vitro and in vivo. Br J Haematol. 2010 May;149(4):537-49. doi: 10.1111/j.1365-2141.2010.08127.x. Epub 2010 Mar 12. PubMed PMID: 20331454; PubMed Central PMCID: PMC3418597.

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